molecular formula C31H30ClN5O7 B1681853 T 0156 hydrochloride CAS No. 324572-93-2

T 0156 hydrochloride

カタログ番号: B1681853
CAS番号: 324572-93-2
分子量: 620.0 g/mol
InChIキー: RBJCBXAXUHCWBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil (IC50 values are 0.23, 56 and > 63000 nM for T 0156 and 3.6, 29 and > 270 nM for sildenafil at PDE5, PDE6 and PDEs 1 - 4 respectively). T 0156 hydrochloride is selective over 30 other enzymes and receptors (IC50 > 10 mM) and potentiates electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCBXAXUHCWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045745
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324572-93-2
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

T 0156 hydrochloride mechanism of action PDE5 inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: T-0156 Hydrochloride – Ultra-Potent PDE5 Inhibition

Executive Summary

T-0156 hydrochloride represents a distinct class of phosphodiesterase type 5 (PDE5) inhibitors characterized by a naphthyridine scaffold. Unlike first-generation inhibitors (e.g., sildenafil) based on pyrazolopyrimidinone structures, T-0156 exhibits sub-nanomolar potency (IC₅₀ = 0.23 nM) and a superior selectivity profile, particularly regarding PDE6. This guide provides a technical deep-dive into the mechanistic basis of T-0156, its kinetic properties, and validated protocols for its experimental characterization.

Chemical & Pharmacological Profile

Chemical Identity: T-0156 is chemically defined as 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride.[1]

Structural Significance: The 2,7-naphthyridine core provides a rigid scaffold that optimizes binding within the catalytic pocket of PDE5. The trimethoxyphenyl group mimics the guanine moiety of cGMP, facilitating competitive inhibition, while the pyrimidinyl-methoxy tail extends into the hydrophobic pocket (Q-pocket), enhancing potency and isoform selectivity.

Quantitative Pharmacodynamics: The following table contrasts T-0156 with standard-of-care PDE5 inhibitors. Note the sub-nanomolar potency of T-0156.[2]

CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity (PDE6/PDE5)Core Scaffold
T-0156 0.23 56 ~243-fold Naphthyridine
Sildenafil3.5 – 6.030 – 70~10-foldPyrazolopyrimidinone
Tadalafil2.0 – 5.0>1000>200-foldCarboline
Vardenafil0.1 – 0.7~3.5~5-foldImidazo-triazinone

Data Source: Comparison synthesized from Ukaguchi et al. (1999) and standard pharmacological literature.

Mechanism of Action: The NO/cGMP Pathway[3]

T-0156 functions as a potent, competitive inhibitor of PDE5.[1] Under physiological conditions, Nitric Oxide (NO) stimulates Soluble Guanylate Cyclase (sGC) to convert GTP to cGMP.[3] cGMP activates Protein Kinase G (PKG), leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.

PDE5 terminates this signal by hydrolyzing cGMP into the inactive 5'-GMP.[3][4] T-0156 binds to the catalytic site of PDE5, preventing this hydrolysis and maintaining elevated cGMP levels.

Pathway Visualization

MOA_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP (Active Second Messenger) GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Ca Intracellular Ca2+ (Decrease) PKG->Ca Phosphorylation Cascade Relax Smooth Muscle Relaxation Ca->Relax Leads to PDE5 PDE5 Enzyme PDE5->GMP Catalyzes T0156 T-0156 HCl (Inhibitor) T0156->PDE5 Competitive Inhibition (IC50 = 0.23 nM)

Figure 1: The NO/cGMP signaling cascade illustrating the competitive blockade of PDE5 by T-0156, preserving the active cGMP pool.

Experimental Protocols

To validate the potency and mechanism of T-0156, we utilize two primary workflows: an enzymatic biochemical assay and an ex vivo functional tissue bath assay.

Protocol A: Fluorescence Polarization (FP) PDE5 Inhibition Assay

Objective: Determine the IC₅₀ of T-0156 against recombinant human PDE5. Principle: PDE5 hydrolyzes a fluorescent cGMP derivative (FAM-cGMP). The small product (FAM-GMP) rotates faster than the substrate, but the assay uses a binding agent (nanoparticle) that binds FAM-cGMP preferentially. Inhibition of PDE5 leaves more FAM-cGMP bound to the nanoparticle, maintaining high polarization.

Reagents:

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Brij-35.

  • Enzyme: Recombinant human PDE5A (final conc. ~20-50 pM).

  • Substrate: FAM-cGMP (100 nM).

  • Inhibitor: T-0156 HCl (dissolved in DMSO, serial dilutions from 0.01 nM to 100 nM).

Workflow Steps:

  • Preparation: Dilute T-0156 in Assay Buffer (max 1% DMSO final). Prepare 10-point dose-response curve.

  • Incubation 1: Add 10 µL of T-0156 dilution and 20 µL of PDE5 enzyme to a 384-well black microplate. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

  • Reaction: Add 20 µL of FAM-cGMP substrate. Incubate for 60 min at RT.

  • Termination: Add 20 µL of IMAP binding reagent (Molecular Devices) or equivalent high-affinity binding nanoparticles.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm) after 30 min.

  • Analysis: Plot mP (milli-Polarization) vs. log[T-0156]. Fit to a 4-parameter logistic equation to derive IC₅₀.

Protocol B: Ex Vivo Isometric Tension Recording

Objective: Measure functional vasorelaxation in corpus cavernosum or pulmonary artery.

Workflow Steps:

  • Tissue Isolation: Isolate rabbit or rat corpus cavernosum strips (2x2x10 mm).

  • Mounting: Mount strips in organ baths containing Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂). Apply 1.0 g resting tension.

  • Equilibration: Equilibrate for 60 min, washing every 15 min.

  • Pre-contraction: Induce contraction with Phenylephrine (PE, 10 µM) until stable plateau.

  • Dosing: Add T-0156 cumulatively (10⁻¹⁰ M to 10⁻⁶ M) to the bath.

  • Measurement: Record reduction in tension as % relaxation of PE-induced tone.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro (Enzymatic) cluster_1 Ex Vivo (Functional) Start Start: T-0156 Preparation Enzyme Recombinant PDE5 + FAM-cGMP Start->Enzyme Tissue Rabbit Corpus Cavernosum Start->Tissue Incubate1 Incubate 60 min Enzyme->Incubate1 Read Measure FP (IC50 Calculation) Incubate1->Read Contract Pre-contract (Phenylephrine) Tissue->Contract Relax Measure Tension (% Relaxation) Contract->Relax

Figure 2: Dual-stream validation workflow for T-0156 characterization: Enzymatic potency (top) and functional tissue efficacy (bottom).

References

  • Ukaguchi, N., et al. (1999). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 376(3), 231-237.

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[5][6][7] Journal of Biological Chemistry, 274(20), 13729-13732.

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674-682.

  • Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective PDE inhibition.[8] International Journal of Impotence Research, 16, S11–S14.

Sources

A Comparative Analysis of the Molecular Structures of T-0156 Hydrochloride and Sildenafil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of the molecular structures of T-0156 hydrochloride and sildenafil, two potent and selective inhibitors of phosphodiesterase type 5 (PDE5). Sildenafil, the pioneering PDE5 inhibitor, established the therapeutic paradigm for erectile dysfunction. T-0156 hydrochloride, a novel naphthyridine derivative, represents a distinct chemical scaffold with enhanced potency and selectivity. This document elucidates the key structural features, physicochemical properties, and structure-activity relationships (SAR) of both compounds. Through a detailed examination of their respective core structures and functional groups, we explore the molecular basis for their interaction with the PDE5 active site. This guide is intended for researchers, scientists, and drug development professionals, offering insights to inform the design of next-generation PDE5 inhibitors with optimized therapeutic profiles.

Introduction: The Significance of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature. Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating smooth muscle relaxation and blood flow.

Sildenafil, the first orally active PDE5 inhibitor, revolutionized the treatment of erectile dysfunction. Its molecular structure is designed to mimic that of cGMP, allowing it to act as a competitive binding agent at the PDE5 active site[1]. The success of sildenafil spurred the development of other PDE5 inhibitors, each with unique structural modifications aimed at improving efficacy, selectivity, and pharmacokinetic properties.

Among these is T-0156 hydrochloride, a potent and highly selective PDE5 inhibitor built upon a novel 2,7-naphthyridine core.[2] Understanding the nuanced structural differences between established drugs like sildenafil and novel compounds like T-0156 is paramount for the rational design of future therapeutics targeting PDE5. This guide will dissect the molecular architecture of these two compounds to provide a comprehensive understanding of their structure-function relationships.

Molecular Structure Overview

A fundamental comparison begins with the core chemical identity of each molecule.

Sildenafil

Sildenafil is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core. This central heterocyclic system is crucial for its inhibitory activity.

  • IUPAC Name: 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Molecular Formula: C₂₂H₃₀N₆O₄S

The key structural features of sildenafil include the bicyclic core that mimics the guanine base of cGMP, a sulfonamide group appended to a piperazine ring which enhances solubility and selectivity, and an ethoxyphenyl group that occupies a hydrophobic pocket within the PDE5 active site.

T-0156 Hydrochloride

T-0156 hydrochloride is a derivative of 2,7-naphthyridine, representing a distinct chemical class of PDE5 inhibitors.

  • IUPAC Name: methyl 2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride[3]

  • Molecular Formula: C₃₁H₃₀ClN₅O₇[3]

The core of T-0156 is a 2,7-naphthyridinone system. Its key structural elements include a trimethoxyphenyl group, a pyrimidinylmethoxy moiety, and a methylpyridinylmethyl group. These substituents are strategically positioned to interact with the active site of PDE5.

Comparative Structural and Physicochemical Analysis

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its molecular structure and resulting physicochemical properties.

Core Scaffold Comparison

The most striking difference between sildenafil and T-0156 lies in their core heterocyclic systems. Sildenafil's pyrazolopyrimidinone core is designed as a direct structural analog of the purine ring of cGMP. In contrast, T-0156 was developed from 4-aryl-1-isoquinolinone derivatives, with the introduction of a nitrogen atom into the phenyl ring leading to the potent 2,7-naphthyridine scaffold.[2]

G cluster_sildenafil Sildenafil Core cluster_t0156 T-0156 Core sildenafil_core Pyrazolo[4,3-d]pyrimidin-7-one t0156_core 2,7-Naphthyridin-1(2H)-one sildenafil_core->t0156_core Structural Divergence

Caption: Divergent core scaffolds of Sildenafil and T-0156.

Key Functional Groups and Pharmacophores

The substituents on the core scaffolds are critical for high-affinity binding and selectivity.

  • Sildenafil: The ethoxyphenyl group is essential for hydrophobic interactions. The N-methylpiperazine moiety extends into a solvent-accessible region of the active site, contributing to both affinity and the overall physicochemical properties of the molecule.

  • T-0156: The trimethoxyphenyl group likely occupies a similar hydrophobic pocket as sildenafil's ethoxyphenyl group. The pyrimidinylmethoxy and methylpyridinylmethyl groups are positioned to form specific interactions with residues in the active site, contributing to its high potency.

Physicochemical Properties

A comparison of the physicochemical properties of sildenafil and T-0156 hydrochloride reveals key differences that influence their pharmacological behavior.

PropertySildenafilT-0156 Hydrochloride
Molecular Weight 474.58 g/mol 620.06 g/mol [3]
Solubility in Water 3.5 mg/mL[4]Data not readily available
pKa 8.2 - 9.6[5]Data not readily available
LogP (calculated) Data variesData not readily available
Hydrogen Bond Donors 11[3]
Hydrogen Bond Acceptors 1011[3]

Structure-Activity Relationship (SAR) and PDE5 Binding

The inhibitory activity of both molecules is a direct consequence of their three-dimensional arrangement and their interactions with the amino acid residues of the PDE5 active site.

Interaction with the PDE5 Active Site

The PDE5 active site can be broadly divided into a catalytic core, a hydrophobic pocket, and a solvent-exposed region.

  • Sildenafil: The pyrazolopyrimidinone core forms hydrogen bonds with the side chain of Gln817, a key residue for substrate and inhibitor binding. The ethoxyphenyl group is positioned in a hydrophobic pocket, making van der Waals contacts with residues such as Phe820. The N-methylpiperazine tail extends towards the solvent-exposed region.

  • T-0156: Based on the SAR of 2,7-naphthyridine derivatives, it can be inferred that the naphthyridinone core also interacts with Gln817. The trimethoxyphenyl group is expected to fit into the hydrophobic pocket. The larger and more complex substituents of T-0156 likely form additional interactions within the active site, contributing to its superior potency. The introduction of a nitrogen atom in the core scaffold significantly impacts the electronic distribution and potential for hydrogen bonding, leading to enhanced binding affinity.[2]

PDE5_Binding cluster_PDE5 PDE5 Active Site cluster_Inhibitors Inhibitors Gln817 Gln817 H-Bonding HydrophobicPocket Hydrophobic Pocket (Phe820, etc.) SolventRegion Solvent-Exposed Region Sildenafil Sildenafil Sildenafil->Gln817 Core Interaction Sildenafil->HydrophobicPocket Ethoxyphenyl Sildenafil->SolventRegion Piperazine T0156 T-0156 T0156->Gln817 Core Interaction T0156->HydrophobicPocket Trimethoxyphenyl

Caption: Conceptual model of Sildenafil and T-0156 binding to PDE5.

Basis of Selectivity

The selectivity of PDE5 inhibitors is crucial for minimizing off-target effects. T-0156 exhibits greater selectivity for PDE5 over other PDE isoforms, particularly PDE6, which is found in the retina, as compared to sildenafil. This enhanced selectivity is attributed to the unique structural features of the 2,7-naphthyridine scaffold and its substituents, which allow for a more precise fit within the PDE5 active site.

Experimental and Computational Methodologies

The elucidation and comparison of the molecular structures and binding modes of inhibitors like sildenafil and T-0156 rely on a combination of experimental and computational techniques.

X-ray Crystallography of Protein-Ligand Complexes

Objective: To determine the three-dimensional structure of the PDE5-inhibitor complex at atomic resolution.

Methodology:

  • Protein Expression and Purification: Express and purify the catalytic domain of human PDE5.

  • Co-crystallization or Soaking:

    • Co-crystallization: Incubate the purified PDE5 with a molar excess of the inhibitor (sildenafil or T-0156) prior to setting up crystallization trials.

    • Soaking: Grow apo-crystals of PDE5 and then transfer them to a solution containing the inhibitor.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the PDE5-inhibitor complex.

Computational Modeling: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of sildenafil and T-0156 to the PDE5 active site in silico.

Methodology:

  • Preparation of the Receptor: Obtain the crystal structure of PDE5 (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the active site.

  • Preparation of the Ligands: Generate 3D structures of sildenafil and T-0156. Assign atomic charges and define rotatable bonds.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically search for the optimal binding pose of each ligand within the defined active site of PDE5. The program will score and rank the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein. Compare the predicted binding modes and affinities of the two inhibitors.

Conclusion

The comparative analysis of T-0156 hydrochloride and sildenafil reveals two distinct and effective molecular strategies for the inhibition of PDE5. Sildenafil's design, based on a cGMP mimetic scaffold, has proven to be a robust starting point for PDE5 inhibition. T-0156, with its novel 2,7-naphthyridine core, demonstrates that exploration of alternative heterocyclic systems can lead to inhibitors with enhanced potency and selectivity. The detailed understanding of the structural and physicochemical properties of these molecules, and their interactions with the PDE5 active site, provides a solid foundation for the continued development of next-generation PDE5 inhibitors with improved therapeutic profiles for a range of clinical applications.

References

  • PubChem. T 0156 hydrochloride. National Center for Biotechnology Information. [Link]

  • Ohashi, K., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3111-3115. [Link]

  • Wikipedia. Sildenafil. [Link]

  • Bristol University. The structure of sildenafil. [Link]

Sources

Technical Monograph: T-0156 Selective Phosphodiesterase Type 5 Inhibitor Profile

[1]

Executive Summary

T-0156 is a highly potent, competitive, and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Developed by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma), T-0156 represents a distinct structural class (naphthyridinone derivative) compared to the pyrazolopyrimidinone core of sildenafil. Its defining pharmacological feature is an exceptional selectivity profile, particularly the high discrimination ratio between PDE5 and PDE6 (>240-fold), which theoretically minimizes the visual side effects (e.g., photophobia, blue-tinged vision) associated with first-generation PDE5 inhibitors. This guide details the physicochemical properties, pharmacodynamics, and experimental protocols for evaluating T-0156.

Chemical & Physical Properties[3][4][5][6]

T-0156 is a synthetic nitrogenous heterocycle characterized by a naphthyridinone scaffold.[2] This structural divergence from the purine-mimetic cores of other PDE5 inhibitors contributes to its unique binding kinetics and selectivity profile.

PropertySpecification
Compound Name T-0156
Chemical Class Naphthyridinone derivative
Molecular Formula C₃₁H₃₀ClN₅O₇
Molecular Weight 620.05 g/mol
CAS Number 324572-93-2
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH.
Storage -20°C (Desiccated); Protect from light.

Structural Insight: Unlike sildenafil, which mimics the guanine ring of cGMP using a pyrazolopyrimidinone system, T-0156 utilizes a naphthyridinone core. This core is substituted with a pyridylmethoxy group and a trimethoxyphenyl moiety, optimizing hydrophobic interactions within the PDE5 catalytic pocket (Q-pocket) while sterically hindering binding to the homologous PDE6 catalytic site.

Pharmacodynamics & Selectivity Profile[2][7][8][9][10][11]

Mechanism of Action

T-0156 functions as a competitive inhibitor of PDE5.[1] It binds to the catalytic site of the enzyme, preventing the hydrolysis of cGMP to 5'-GMP. By stabilizing intracellular cGMP levels, T-0156 potentiates the nitric oxide (NO) signaling pathway, leading to protein kinase G (PKG) activation, reduced intracellular calcium, and subsequent smooth muscle relaxation (vasodilation/erection).

Enzyme Inhibition Data (IC₅₀)

The following data highlights the potency and selectivity of T-0156 compared to sildenafil. Note the significantly wider therapeutic window regarding PDE6 inhibition.

IsoenzymeT-0156 IC₅₀ (nM)Sildenafil IC₅₀ (nM)Selectivity Ratio (T-0156)
PDE5 (Target) 0.23 3.5 – 4.0N/A
PDE6 (Retina) 56.030 – 40~243-fold (PDE6/PDE5)
PDE1 (Heart/Brain) > 10,000~280> 40,000-fold
PDE2 (Adrenal/Platelet) > 10,000> 10,000> 40,000-fold
PDE3 (Heart) > 10,000> 10,000> 40,000-fold
PDE4 (Immune/Brain) > 10,000> 10,000> 40,000-fold
PDE11 (Skeletal Muscle) N/D*~100 - 200High (Implied)

*N/D: Not explicitly defined in primary comparative datasets, though structural analogs suggest low affinity.

Biological Signaling Pathway

The diagram below illustrates the intervention point of T-0156 within the NO/cGMP signaling cascade.[1]

GNONitric Oxide (NO)sGCSoluble Guanylyl Cyclase (sGC)NO->sGCActivatescGMPcGMP (Active)sGC->cGMPCatalyzesGTPGTPGTP->sGCPKGProtein Kinase G (PKG)cGMP->PKGActivatesPDE5PDE5 EnzymecGMP->PDE5Substrate BindingCaIntracellular Ca2+ ReductionPKG->CaSignalingRelaxSmooth Muscle Relaxation(Erection)Ca->RelaxPhysiological EffectGMP5'-GMP (Inactive)PDE5->GMPHydrolysisT0156T-0156 InhibitorT0156->PDE5Competitive Inhibition(Ki < 0.23 nM)

Figure 1: Mechanism of Action. T-0156 competitively blocks PDE5, preventing cGMP degradation and sustaining the vasodilatory signal.

Preclinical Pharmacology

In Vitro Tissue Effects

In isolated rabbit corpus cavernosum strips, T-0156 demonstrates potent relaxant effects:

  • Basal cGMP Elevation: Treatment with 100 nM T-0156 increases cGMP levels from ~1.1 pmol/mg protein (vehicle) to ~6.0 pmol/mg protein.

  • EFS Potentiation: T-0156 (1–100 nM) potentiates electrical field stimulation (EFS)-induced relaxation in a concentration-dependent manner, confirming its efficacy is dependent on endogenous NO tone.

In Vivo Efficacy[7][12]
  • Model: Anesthetized Dog (Pelvic nerve stimulation).

  • Dose Range: 0.003 – 0.3 mg/kg (Intravenous).[2]

  • Effect: Significant increase in intracavernosal pressure (ICP) and duration of erection compared to control. T-0156 exhibits higher potency per mg/kg than sildenafil in this model due to its sub-nanomolar affinity.

Experimental Protocols

Protocol A: PDE5 Enzyme Inhibition Assay (Transcreener FP Method)

Purpose: To determine the IC₅₀ of T-0156 against recombinant human PDE5.

Reagents:

  • Recombinant human PDE5A1 (isolated from Sf9 cells).

  • Substrate: cGMP (1 µM final concentration).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.

  • Detection: Transcreener GMP Antibody-Fluorophore conjugate.

Workflow:

  • Preparation: Dilute T-0156 in DMSO to generate a 10-point dose-response curve (range: 0.01 nM to 100 nM). Final DMSO concentration in assay < 1%.

  • Incubation: Mix enzyme (PDE5) with T-0156 in assay buffer for 15 minutes at room temperature.

  • Reaction Start: Add cGMP substrate. Incubate for 60 minutes at 25°C.

  • Termination: Add Stop Buffer containing EDTA and GMP detection antibody.

  • Measurement: Read Fluorescence Polarization (FP) on a multimode plate reader (Excitation: 635 nm / Emission: 670 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Protocol B: Ex Vivo Organ Bath Tension Study

Purpose: To validate functional vasorelaxation in tissue.

Reagents:

  • Physiological Salt Solution (PSS): Krebs-Henseleit buffer (95% O₂ / 5% CO₂).

  • Tissue: Rabbit corpus cavernosum strips (2 x 2 x 10 mm).

  • Pre-contracting agent: Phenylephrine (PE, 10 µM).

Workflow:

ProtocolStep1Harvest Tissue(Rabbit Corpus Cavernosum)Step2Mount in Organ Bath(Krebs Buffer, 37°C)Step1->Step2Step3Equilibration(60 min, 1g tension)Step2->Step3Step4Pre-contraction(Phenylephrine 10µM)Step3->Step4Step5Treatment(Cumulative T-0156)Step4->Step5Step6Data Acquisition(% Relaxation vs PE)Step5->Step6

Figure 2: Organ Bath Workflow. Standardized protocol for assessing functional potency.

References

  • Mochida, H., et al. (2002).[1] "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor." European Journal of Pharmacology, 456(1-3), 91-98.[1][3][4]

  • Daugan, A., et al. (2003). "The discovery of tadalafil: a novel and highly selective PDE5 inhibitor." Journal of Medicinal Chemistry, 46(21), 4525-4532.

  • Corbin, J. D., & Francis, S. H. (2002). "Pharmacology of phosphodiesterase-5 inhibitors." International Journal of Clinical Practice, 56(6), 453-459.

  • MedChemExpress. "T-0156 Product Information & Structure." MCE Catalog.

  • Kikkawa, K., et al. (2001). "In vivo and in vitro characterization of T-0156, a novel PDE5 inhibitor." Tanabe Seiyaku Research Report. (Cited in secondary reviews of PDE5 inhibitors).

T 0156 hydrochloride molecular weight and formula C31H30ClN5O7

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the First Wave of PDE5 Inhibitors

The advent of phosphodiesterase type 5 (PDE5) inhibitors revolutionized the therapeutic landscape for erectile dysfunction (ED), validating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway as a key regulator of vascular smooth muscle tone. While first-generation compounds like sildenafil demonstrated profound efficacy, the quest for agents with enhanced potency and selectivity has continued to drive innovation in the field. T-0156 hydrochloride emerges from this pursuit as a highly potent and selective second-generation PDE5 inhibitor, offering researchers a refined tool to investigate cGMP-mediated signaling and its physiological consequences. This guide provides an in-depth technical overview of T-0156 hydrochloride, from its fundamental chemical properties to detailed methodologies for its application in preclinical research, grounded in the principles of scientific integrity and experimental causality.

Chemical and Physical Properties of T-0156 Hydrochloride

A thorough understanding of a compound's physicochemical characteristics is paramount for its effective application in experimental settings. T-0156 hydrochloride is a synthetic organic molecule whose attributes are well-documented in chemical databases and by reputable suppliers.

PropertyValueSource(s)
Molecular Formula C31H30ClN5O7[1]
Molecular Weight 620.06 g/mol
CAS Number 324572-93-2[1]
Purity ≥99% (HPLC)
Solubility Soluble in DMSO

Rationale for Selection: The hydrochloride salt form of T-0156 is typically utilized in research due to its improved solubility and stability in aqueous solutions compared to the freebase, facilitating its use in both in vitro and in vivo experimental paradigms.

Mechanism of Action: Potent and Selective Inhibition of PDE5

T-0156 hydrochloride exerts its pharmacological effects by competitively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5).[2] This enzyme is responsible for the degradation of cGMP, a critical second messenger in the NO signaling cascade.[2] In the context of erectile function, neuronal and endothelial nitric oxide synthase (nNOS and eNOS, respectively) produce NO in response to sexual stimulation. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets that ultimately cause a decrease in intracellular calcium concentrations and smooth muscle relaxation. This vasodilation of the penile arteries and corpus cavernosum smooth muscle results in increased blood flow and penile erection. By inhibiting PDE5, T-0156 hydrochloride prevents the breakdown of cGMP, thereby amplifying and prolonging the pro-erectile signal.[3]

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation promotes Erection Penile Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes T0156 T-0156 Hydrochloride T0156->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of T-0156 hydrochloride on PDE5.

The enhanced potency of T-0156 hydrochloride is a key differentiator. In vitro enzymatic assays have demonstrated its superior inhibitory activity compared to sildenafil.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)
T-0156 0.2356~243
Sildenafil 3.629~8

Data sourced from Tocris Bioscience and Mochida et al., 2002.

This heightened selectivity for PDE5 over other phosphodiesterase isoforms, particularly PDE6 which is found in the retina, suggests a potentially lower risk of visual disturbances that can be associated with less selective PDE5 inhibitors.

Experimental Protocols for the Preclinical Evaluation of T-0156 Hydrochloride

The following protocols are designed to provide a robust framework for assessing the efficacy and mechanism of action of T-0156 hydrochloride. These methodologies are based on established practices in pharmacology and have been adapted to the specific context of this compound.

In Vitro PDE5 Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of T-0156 hydrochloride against purified PDE5 enzyme.

Principle: The assay measures the amount of cGMP remaining after incubation with PDE5 in the presence and absence of the inhibitor. A common method involves a two-step enzymatic reaction where PDE5 first converts cGMP to GMP, and then a phosphatase converts GMP to guanosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified, often using a colorimetric reagent like malachite green.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij 35, and 1 mM DTT.

    • T-0156 Hydrochloride Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • Serial Dilutions: Perform a 3-fold serial dilution of the stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., starting from 50 µM).

    • Enzyme Solution: Dilute purified recombinant human PDE5A1 in assay buffer to the desired working concentration.

    • Substrate Solution: Prepare a solution of cGMP in assay buffer.

    • Phosphatase Solution: Prepare a solution of a suitable phosphatase (e.g., calf intestinal alkaline phosphatase) in an appropriate buffer.

    • Detection Reagent: Prepare a malachite green-based reagent for phosphate detection.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each T-0156 hydrochloride dilution or vehicle (for control wells) to the appropriate wells.

    • Add 40 µL of the PDE5 enzyme solution to all wells except the blank.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of the cGMP substrate solution to all wells.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the PDE5 reaction and initiate the phosphatase reaction by adding the phosphatase solution.

    • Incubate for a sufficient time to allow for the conversion of GMP to guanosine and Pi.

    • Add the malachite green detection reagent to all wells and incubate until color development is stable.

    • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of T-0156 hydrochloride using the formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PDE5_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, T-0156, Enzyme, Substrate) Start->Prepare_Reagents Add_Inhibitor Add T-0156 Dilutions to 96-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PDE5 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate Add cGMP Substrate Pre_Incubate->Add_Substrate Incubate_37C Incubate (30-60 min, 37°C) Add_Substrate->Incubate_37C Stop_Reaction Stop Reaction & Add Phosphatase Incubate_37C->Stop_Reaction Incubate_Phosphatase Incubate for Pi generation Stop_Reaction->Incubate_Phosphatase Add_Detection_Reagent Add Detection Reagent Incubate_Phosphatase->Add_Detection_Reagent Read_Absorbance Read Absorbance (~630 nm) Add_Detection_Reagent->Read_Absorbance Analyze_Data Calculate % Inhibition & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PDE5 inhibition assay.

Ex Vivo Isolated Corpus Cavernosum Relaxation Assay

This assay assesses the functional effect of T-0156 hydrochloride on smooth muscle relaxation in a physiologically relevant tissue.

Principle: Strips of corpus cavernosum tissue are mounted in an organ bath and pre-contracted with a sympathomimetic agent like phenylephrine. The ability of T-0156 hydrochloride to relax these pre-contracted tissues, often in the presence of an NO donor to stimulate cGMP production, is then measured.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Obtain corpus cavernosum tissue from a suitable animal model (e.g., rabbit or rat).[4]

    • Dissect the tissue in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

    • Prepare tissue strips of appropriate dimensions (e.g., 2 x 2 x 7 mm).

  • Organ Bath Setup:

    • Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the strips to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension of approximately 2 g for at least 60 minutes, with periodic washing.

  • Experimental Procedure:

    • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 10 µM).

    • Once the contraction has stabilized, add an NO donor (e.g., sodium nitroprusside) to induce a baseline level of relaxation.

    • Add cumulative concentrations of T-0156 hydrochloride to the organ bath and record the relaxation response at each concentration.

    • At the end of the experiment, add a high concentration of a direct smooth muscle relaxant like papaverine to induce maximal relaxation.

  • Data Analysis:

    • Express the relaxation induced by T-0156 hydrochloride as a percentage of the maximal relaxation induced by papaverine.

    • Construct a concentration-response curve and determine the EC50 (half-maximal effective concentration) value.

In Vivo Assessment in an Animal Model of Erectile Dysfunction

This protocol evaluates the pro-erectile effects of T-0156 hydrochloride in a living organism.

Principle: In an anesthetized animal model (e.g., rat or dog), the cavernous nerve is electrically stimulated to induce an erection. The intracavernosal pressure (ICP) is measured as a direct indicator of erectile response. The ability of T-0156 hydrochloride to potentiate the ICP response to nerve stimulation is then quantified.[1]

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with sodium pentobarbital).

    • Expose the carotid artery and insert a catheter to monitor mean arterial pressure (MAP).

    • Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Isolate the cavernous nerve for electrical stimulation.

  • Experimental Procedure:

    • Administer T-0156 hydrochloride intravenously or orally at various doses.

    • After a suitable absorption period, apply electrical stimulation to the cavernous nerve at different frequencies.

    • Record the maximal ICP and the total ICP (area under the curve) during stimulation.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.

    • Compare the ICP/MAP ratio in treated animals to that in vehicle-treated controls to determine the efficacy of T-0156 hydrochloride.

Conclusion: A Valuable Tool for Urogenital and Vascular Research

T-0156 hydrochloride represents a significant refinement in the field of PDE5 inhibitors. Its high potency and selectivity make it an invaluable research tool for elucidating the nuanced roles of the cGMP signaling pathway in various physiological and pathophysiological processes, extending beyond erectile function to areas such as pulmonary hypertension and cardiovascular disease. The detailed protocols provided in this guide offer a validated starting point for researchers to explore the full potential of this compound. As with any potent pharmacological agent, careful experimental design, adherence to established methodologies, and a thorough understanding of the underlying biological principles are essential for generating robust and reproducible data.

References

  • Mochida, H., et al. (2002). T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram. European Journal of Pharmacology, 456(1-3), 91-98.
  • PubChem. (n.d.). T 0156 hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Barbanti, G., et al. (1988). Relaxation of isolated corpus cavernosum induced by smooth-muscle relaxant drugs. A comparative study. Urological Research, 16(4), 299-302.
  • Zhang, Y., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Journal of Pharmaceutical and Biomedical Analysis, 152, 196-203.
  • Morelli, A., et al. (2009). Testosterone regulates PDE5 expression and in vivo responsiveness to tadalafil in rat corpus cavernosum. Journal of Sexual Medicine, 6(3), 757-768.
  • Lin, C. S., et al. (2003). Experimental model of human corpus cavernosum smooth muscle relaxation.
  • Shaaban, M. A., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Alzheimer's Drug Discovery Foundation. (n.d.). PDE5 Inhibitors. Retrieved from [Link]

  • de Tejada, I. S., et al. (2001). Experimental model of human corpus cavernosum smooth muscle relaxation. Journal of Urology, 165(1), 278-282.
  • Hsieh, J. T., et al. (2012). Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction. Journal of Visualized Experiments, (61), e3788.
  • Todaro, J. F., et al. (2023). A review of experimental techniques for erectile function researches and development of medical technology using animal erectile. Reproductive Medicine and Biology, 22(1), e12502.
  • Lee, J. Y., et al. (2021). Preparation and in vitro/in vivo evaluation of a clonidine hydrochloride drug-resin suspension as a sustained-release formulation. Pharmaceutical Development and Technology, 26(3), 335-344.
  • National Center for Biotechnology Information. (n.d.). PDE5 Inhibitors. StatPearls. Retrieved from [Link]

  • PatSnap. (2024, June 21). What are cGMP-PDE inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Centro Global de Ciudades. (2026, January 10). Understanding Stendra Pills: How They Work and What Research Shows. Retrieved from [Link]

  • Smith, W. B., et al. (2013). PDE5 inhibitors: considerations for preference and long-term adherence. International Journal of Clinical Practice, 67(8), 768-780.

Sources

Methodological & Application

T 0156 hydrochloride solubility in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of T 0156 Hydrochloride Solubility in DMSO for High-Fidelity In Vitro PDE5 Assays

Executive Summary

T 0156 hydrochloride is a highly potent, selective inhibitor of phosphodiesterase type 5 (PDE5), exhibiting an IC


 of 0.23 nM [1]. Its potency surpasses that of sildenafil, making it a critical tool for studying cGMP signaling pathways in vascular smooth muscle and erectile physiology. However, like many synthetic heterocycles, its lipophilicity combined with the hydrochloride salt form presents specific solubility challenges.

This guide provides a standardized protocol for solubilizing T 0156 hydrochloride in Dimethyl Sulfoxide (DMSO) to ensure compound stability, accurate dosing, and reproducibility in in vitro assays. The methodology prioritizes the prevention of "crashing out" (precipitation) upon introduction to aqueous buffers—a common source of experimental error in high-potency inhibitor studies.

Chemical & Physical Profile

Before reconstitution, verify the compound identity and mass. T 0156 is supplied as a hydrochloride salt to improve stability, but this does not guarantee high aqueous solubility at neutral pH.

PropertySpecification
Compound Name T 0156 hydrochloride
CAS Number 324572-93-2
Molecular Weight 620.06 g/mol
Molecular Formula C

H

N

O

[1] • HCl
Target PDE5 (IC

= 0.23 nM)
Physical State White to off-white solid
Storage (Solid) Desiccate at +4°C [2]
Primary Solvent DMSO (Anhydrous)

Solubility & Stock Solution Preparation

The Solvent Choice: Why DMSO?

While the hydrochloride salt suggests ionic character, the core structure of T 0156 is a large, multi-ring system (naphthyridine derivative). Water solubility is often limited to acidic pH. For neutral pH biological assays, Anhydrous DMSO (Dimethyl Sulfoxide) is the required vehicle. It acts as a polar aprotic solvent that disrupts the crystal lattice of the organic salt without chemically altering the inhibitor.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock (10 mM) that allows for significant dilution (>1000-fold) to reach the nanomolar working range, minimizing vehicle toxicity.

Materials:

  • T 0156 Hydrochloride powder (e.g., 10 mg vial).

  • DMSO, Anhydrous (≥99.9%, cell culture grade).

  • Vortex mixer.

  • Desiccator.[2]

Step-by-Step Procedure:

  • Equilibration: Remove the product vial from +4°C storage and place it in a desiccator at room temperature for at least 1 hour.

    • Scientific Logic:[3][4][5] Opening a cold vial in humid air causes condensation. DMSO is hygroscopic; absorbed water drastically reduces the solubility of lipophilic drugs and promotes degradation.

  • Calculation: Calculate the volume of DMSO required for a 10 mM solution.

    
    
    
    • Example: For 10 mg of T 0156 HCl:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Do not store the bulk stock at 4°C. Aliquot into light-protective amber tubes (e.g., 50 µL per tube) and store at -20°C or -80°C.

    • Constraint: Avoid freeze-thaw cycles.[4][6] Each cycle promotes crystal nucleation.

Experimental Workflow: Dilution & Assay Integration

The critical failure point in using T 0156 is the transition from 100% DMSO to aqueous assay buffer. Direct addition of high-concentration stock to buffer can cause immediate microprecipitation, leading to false negatives.

Serial Dilution Strategy

Perform serial dilutions in DMSO first, then perform a single large dilution step into the aqueous buffer.

Workflow Diagram (Graphviz):

G Powder T 0156 HCl (Solid Powder) Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve in Anhydrous DMSO Inter Intermediate Dilution (100% DMSO) 100 µM - 1 µM Stock->Inter Serial Dilution (keep in DMSO) Working Working Solution (Assay Buffer + <0.1% DMSO) Inter->Working 1:1000 Dilution into Buffer (Rapid Mix) Assay Cell/Enzyme Assay (Target: PDE5) Working->Assay Add to Cells

Figure 1: Recommended dilution workflow to maintain solubility. Keeping the compound in DMSO until the final dilution step prevents precipitation.

Protocol: Preparing 10 nM Assay Concentration
  • Thaw a 10 mM stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (10 µM): Add 1 µL of 10 mM Stock to 999 µL of DMSO.

    • Concentration: 10 µM.

    • Solvent: 100% DMSO.[2]

  • Final Assay Dilution (10 nM): Add 1 µL of the 10 µM Intermediate to 999 µL of Assay Buffer (e.g., PBS or HEPES).

    • Final Concentration: 10 nM.

    • Final DMSO: 0.1% (Well tolerated by most cell lines).

    • Technique: Pipette directly into the center of the buffer volume and vortex immediately. Do not touch the side of the tube, as local high concentrations can precipitate.

Biological Context: Mechanism of Action

T 0156 functions by competitively binding to the catalytic site of PDE5, preventing the hydrolysis of cGMP to 5'-GMP. This accumulation of cGMP activates Protein Kinase G (PKG), leading to downstream physiological effects such as smooth muscle relaxation (vasodilation).

Signaling Pathway Diagram (Graphviz):

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (Active Messenger) sGC->cGMP Catalyzes (GTP -> cGMP) GTP GTP GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->cGMP Degrades T0156 T 0156 HCl (Inhibitor) T0156->PDE5 Inhibits (IC50 = 0.23 nM) Response Smooth Muscle Relaxation PKG->Response Phosphorylation Cascade

Figure 2: Mechanism of Action. T 0156 blocks the degradation of cGMP by PDE5, potentiating the NO/cGMP signaling pathway.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer Diluting directly from 10 mM stock to aqueous buffer.Use intermediate dilutions in DMSO (Section 4.1). Ensure final DMSO < 1%.
Loss of Potency Hydrolysis due to wet DMSO.Use anhydrous DMSO.[4][7][8][9] Store aliquots at -20°C. Discard aliquots after 1 month or 3 freeze-thaw cycles.
Inconsistent IC50 Adsorption to plasticware.T 0156 is lipophilic. Use low-binding polypropylene tubes and pipette tips.
Cell Toxicity High DMSO concentration.Include a "Vehicle Control" well containing only the % of DMSO used in the experimental wells (e.g., 0.1%) to normalize data.

References

  • Mochida, H., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 456(1-3), 91-98.

  • Tocris Bioscience. (n.d.). T 0156 hydrochloride Product Information. Tocris.com. Retrieved October 26, 2023.

  • PubChem.[2] (n.d.). T 0156 hydrochloride (CID 9852041). National Center for Biotechnology Information.

  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16, S4–S7.

Sources

Application Note: Preparation of T-0156 Hydrochloride Stock Solution in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the protocol for preparing a stable stock solution of T-0156 hydrochloride using ethanol as the primary solvent. T-0156 is a highly potent, selective phosphodiesterase type 5 (PDE5) inhibitor with an IC


 of 0.23 nM, often used in cardiovascular and erectile dysfunction research to study cGMP signaling pathways.

While Dimethyl Sulfoxide (DMSO) is the most common solvent for this compound (solubility ~50 mM), specific experimental constraints—such as DMSO sensitivity in primary cardiomyocyte cultures or specific in vivo formulations—may necessitate the use of ethanol.

Critical Constraint: T-0156 hydrochloride has limited solubility in ethanol (~20 mM with warming). This protocol is designed to maximize solubility while preventing precipitation, ensuring a homogeneous dosing solution.

Physicochemical Profile & Safety

Before handling, verify the compound's identity and properties to ensure accurate molarity calculations.

PropertySpecification
Compound Name T-0156 Hydrochloride
CAS Number 324572-93-2
Molecular Formula C

H

N

O

[1][2][3] · HCl
Molecular Weight 620.06 g/mol
Physical State Pale yellow solid / Powder
Solubility (Ethanol) Max 20 mM (Requires warming/sonication)
Solubility (DMSO) Max 50 mM
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Solid) Desiccate at +4°C; Protect from light

Safety Precaution: T-0156 is a bioactive small molecule. Wear standard PPE (nitrile gloves, lab coat, safety glasses). Handle powder in a fume hood to avoid inhalation.

Pre-Formulation Considerations

Concentration Strategy

Although the theoretical saturation limit in ethanol is 20 mM, working at the saturation limit increases the risk of precipitation during freeze-thaw cycles.

  • Recommended Stock Concentration: 10 mM (6.20 mg/mL).

  • High-Concentration Alternative: 20 mM (12.40 mg/mL) – Only if strictly necessary; requires rigorous heating.

Solvent Requirements

Use Absolute Ethanol (≥ 99.5%) , molecular biology grade. Avoid 95% ethanol, as the water content may reduce solubility and promote hydrolysis over long-term storage.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM T-0156 HCl stock.

Step 1: Mass Calculation



[2][4]
Step 2: Environmental Equilibration

Remove the vial of solid T-0156 HCl from the refrigerator (+4°C). Allow it to warm to room temperature (approx. 20–30 mins) before opening.

  • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic salt, leading to weighing errors and potential hydrolysis.

Step 3: Weighing and Solvation
  • Weigh 6.20 mg of T-0156 HCl into a sterile, amber glass vial or a low-binding microcentrifuge tube.

  • Add 1.0 mL of Absolute Ethanol.

  • Vortex vigorously for 60 seconds.

Step 4: Solubilization Enhancement (Critical)

At this stage, the solution may appear cloudy or contain visible particulates.

  • Sonicate the sealed vial in a water bath at room temperature for 5–10 minutes.

  • If particles persist, warm the solution in a water bath to 45°C for 2–3 minutes, swirling occasionally.

  • Observation: The solution should turn clear and pale yellow. If turbidity remains, do not filter (this removes compound); instead, continue sonication.

Step 5: Quality Control (Visual)

Hold the vial up to a light source. Invert slowly. Ensure no "schlieren" patterns (density gradients) or crystal sediments are visible at the bottom.

Step 6: Aliquoting and Storage[5][6]
  • Divide the stock into small aliquots (e.g., 50–100 µL) in sterile, light-protective tubes.

  • Flash freeze in liquid nitrogen (optional but recommended) or place directly into -20°C .

  • Shelf Life: Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Workflow Visualization

T0156_Preparation Start Start: Solid T-0156 HCl (Store at +4°C) Equilibrate Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate Weigh Weigh 6.20 mg (For 10 mM Target) Equilibrate->Weigh AddSolvent Add 1.0 mL Absolute Ethanol (Avoid 95% EtOH) Weigh->AddSolvent Mix Vortex (60s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Heat Warm to 45°C (2-3 mins) Check->Heat No (Precipitate visible) Aliquot Aliquot into Amber Tubes (50-100 µL) Check->Aliquot Yes Heat->Mix Re-solubilize Store Store at -20°C (Protect from light) Aliquot->Store

Figure 1: Logical workflow for the preparation of T-0156 hydrochloride ethanol stock solution.

Application & Dilution Protocols

Serial Dilution for Assays

Since T-0156 is potent (IC


 = 0.23 nM), a 10 mM stock is 

times more concentrated than the active range. Direct dilution into aqueous media will cause precipitation.

Recommended Dilution Scheme:

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in Ethanol to create a 100 µM working stock.

  • Final Dosing: Dilute the 100 µM working stock 1:1000 into the assay medium (buffer/media) to achieve 100 nM.

    • Result: Final Ethanol concentration is 0.1% (v/v), which is generally non-toxic to most cell lines.

Precipitation Risks
  • Risk: Adding the 10 mM ethanol stock directly to a saline buffer (e.g., PBS) may cause immediate "crashing out" of the compound.

  • Mitigation: Always perform the intermediate dilution in ethanol or DMSO before the final spike into aqueous media. Ensure the aqueous buffer is warm (37°C) and vortex immediately upon addition.

Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness after mixing Saturation limit reached or cold solvent.Warm to 45°C; Sonicate for 10 mins.
Precipitate upon thawing Low solubility at -20°C.Vortex and warm to 37°C until redissolved before use.
Cell toxicity in vehicle control High ethanol concentration.Ensure final EtOH < 0.5%. Include a "Vehicle Only" control.
Inconsistent IC

data
Compound degraded or precipitated.Check stock clarity. Verify storage was desiccated.

References

  • Mochida, H., et al. (2002). "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor." European Journal of Pharmacology, 456(1-3), 91-98.

  • PubChem. Compound Summary: T-0156 hydrochloride.[2] National Library of Medicine. Available at: [Link][2]

Sources

Application Notes and Protocols for the In Vivo Formulation of T-0156 Hydrochloride for Rat Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Formulation in Preclinical Assessment

T-0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] As research into its therapeutic potential progresses, robust and reproducible in vivo studies in animal models, such as rats, are paramount. A well-designed vehicle formulation is the cornerstone of such studies, ensuring consistent drug exposure and minimizing variability that could otherwise confound experimental outcomes. The primary challenge in formulating new chemical entities for oral administration lies in their frequent low aqueous solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a suitable oral formulation for T-0156 hydrochloride for rat studies. Recognizing that specific solubility data for T-0156 hydrochloride is not publicly available, this guide champions a systematic, data-driven approach. Instead of prescribing a single, unvalidated vehicle, we provide a detailed protocol for researchers to experimentally determine the optimal formulation based on the compound's specific physicochemical properties. This ensures scientific integrity and empowers the end-user to create a reliable and dose-accurate formulation.

Physicochemical Properties of T-0156 Hydrochloride

A foundational understanding of a compound's properties is essential for rational formulation development. As a hydrochloride salt, T-0156 is expected to have enhanced aqueous solubility compared to its free base form, a common strategy employed in drug development to improve physicochemical properties.[2][3]

PropertyValueSource
Molecular Formula C₃₁H₃₀ClN₅O₇PubChem CID: 9852041[2]
Molecular Weight 620.0 g/mol PubChem CID: 9852041[2]
Form Hydrochloride SaltTocris Bioscience[1]
Aqueous Solubility Data not publicly availableN/A

The absence of definitive solubility data necessitates a practical, laboratory-based approach to vehicle selection. The following protocols are designed to systematically address this knowledge gap.

Rationale for a Systematic Formulation Development Strategy

For compounds with unknown solubility, a tiered experimental approach is the most scientifically sound method for vehicle selection.[4] This strategy prioritizes simple, well-tolerated aqueous vehicles before progressing to more complex systems. This approach minimizes the use of excipients that could potentially interfere with the compound's pharmacology or cause adverse effects in the animal model.

Our proposed workflow begins with a small-scale solubility assessment to identify a suitable vehicle. Based on the common characteristics of complex organic molecules, it is probable that T-0156 hydrochloride will exhibit limited solubility in simple aqueous systems, necessitating the preparation of a suspension. Therefore, this guide provides a robust protocol for creating a uniform and stable suspension suitable for oral gavage in rats.

Experimental Protocol 1: Small-Scale Solubility Assessment

This protocol provides a systematic method to determine the approximate solubility of T-0156 hydrochloride in a panel of commonly used, well-tolerated vehicles for rodent oral gavage studies.

Materials and Equipment
  • T-0156 hydrochloride

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • Pipettors and tips

  • Visual inspection lamp against a black-and-white background

  • Test Vehicles (see Table 2)

Vehicle Selection Panel

The following vehicles are recommended for initial screening, progressing from simple aqueous solutions to a common suspending vehicle.

TierVehicleRationale and Considerations
1 Purified WaterThe simplest vehicle; ideal if sufficient solubility is achieved.
2 0.9% SalineIsotonic and physiologically compatible.
3 0.5% (w/v) Methylcellulose (MC) in WaterA standard, non-toxic suspending agent for insoluble compounds.[5]
4 0.5% (w/v) MC, 0.1% (v/v) Tween® 80 in WaterThe addition of a non-ionic surfactant can aid in wetting the powder, which is crucial for creating a uniform suspension of hydrophobic compounds.[6]
Step-by-Step Solubility Testing Protocol

This protocol is designed to test solubility up to a target concentration of 10 mg/mL, a common upper limit for many preclinical studies. Adjust the target concentration based on the desired dose for your specific study.

  • Preparation: Weigh 1 mg of T-0156 hydrochloride into four separate microcentrifuge tubes.

  • Vehicle Addition: To each tube, add 100 µL of one of the test vehicles from Table 2. This will create a target concentration of 10 mg/mL.

  • Mixing: Cap the tubes securely and vortex vigorously for 2 minutes.

  • Visual Inspection: Visually inspect each tube for dissolved material. A clear solution with no visible particles indicates complete dissolution. If the compound has dissolved, it is soluble at 10 mg/mL in that vehicle, and you can proceed to prepare your dosing solution.

  • Sonication (if necessary): If particles are still visible, place the tubes in a bath sonicator for up to 5 minutes to aid dissolution.[7]

  • Centrifugation: If the compound is not fully dissolved after vortexing and sonication, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Final Assessment: Carefully inspect the supernatant. A clear supernatant indicates that the vehicle is a suitable candidate for creating a suspension, as it does not cause precipitation or degradation. The size of the pellet gives a qualitative indication of the degree of insolubility.

Data Interpretation and Workflow

The results from this initial screen will guide your formulation strategy.

G cluster_0 Solubility Assessment Workflow start Start: T-0156 HCl + Test Vehicles vortex Vortex for 2 minutes start->vortex inspect1 Visual Inspection vortex->inspect1 dissolved Result: Soluble (Clear Solution) inspect1->dissolved Yes not_dissolved Particles Visible inspect1->not_dissolved No prepare_solution Prepare Dosing Solution dissolved->prepare_solution sonicate Sonicate for 5 minutes not_dissolved->sonicate inspect2 Visual Inspection sonicate->inspect2 inspect2->dissolved Yes still_not_dissolved Result: Insoluble (Suspension Required) inspect2->still_not_dissolved No prepare_suspension Proceed to Protocol 2: Suspension Formulation still_not_dissolved->prepare_suspension

Caption: Workflow for vehicle selection based on solubility.

Experimental Protocol 2: Preparation of a Homogeneous Suspension

Assuming T-0156 hydrochloride demonstrates poor solubility in the initial screen, this protocol details the preparation of a stable and uniform suspension, which is critical for accurate oral dosing. The vehicle of choice here is 0.5% Methylcellulose with 0.1% Tween® 80 , as it is a robust system for many poorly soluble compounds.

Rationale for Component Selection
  • Methylcellulose (MC): A high-viscosity polymer that acts as a suspending agent, slowing the sedimentation of drug particles and ensuring dose uniformity.

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the drug particles and the aqueous vehicle, allowing for easier dispersion and preventing particle aggregation.

Materials and Equipment
  • T-0156 hydrochloride

  • Methylcellulose (e.g., 400 cP)

  • Tween® 80

  • Purified water

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Mortar and pestle (optional, for particle size reduction)

  • Graduated cylinders

Step-by-Step Suspension Preparation Protocol (for a 10 mL batch at 5 mg/mL)
  • Prepare the Vehicle:

    • Add approximately 8 mL of purified water to a beaker with a magnetic stir bar.

    • While stirring, slowly sprinkle 50 mg of methylcellulose onto the vortex of the water to prevent clumping.

    • Continue to stir until the methylcellulose is fully hydrated and the solution is clear and viscous. This may take several hours.

    • Add 10 µL of Tween® 80 to the methylcellulose solution and stir to combine.

    • Add purified water to bring the final volume to 10 mL.

  • Prepare the Active Pharmaceutical Ingredient (API):

    • Accurately weigh 50 mg of T-0156 hydrochloride.

    • If the powder is coarse or aggregated, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension quality.

  • Create the Suspension:

    • Transfer the weighed T-0156 hydrochloride to a small glass vial or beaker.

    • Add a small amount (e.g., 1-2 mL) of the prepared vehicle to the powder to create a smooth, uniform paste. This "wetting" step is crucial to prevent clumping when the full volume of the vehicle is added.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the entire mixture back to the main beaker containing the bulk of the vehicle, ensuring a quantitative transfer by rinsing the vial with a small amount of vehicle.

    • Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension in a tightly capped container at 2-8°C.

    • Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure a uniform distribution of the drug particles for accurate dosing.

G cluster_1 Suspension Preparation Workflow start Start weigh_mc Weigh Methylcellulose start->weigh_mc weigh_api Weigh T-0156 HCl start->weigh_api add_water Add to Water with Stirring weigh_mc->add_water hydrate_mc Allow MC to Hydrate add_water->hydrate_mc add_tween Add Tween® 80 hydrate_mc->add_tween qs_water QS to Final Volume (Vehicle Ready) add_tween->qs_water create_paste Create Paste: API + Small Amount of Vehicle qs_water->create_paste grind_api Grind to Fine Powder (if needed) weigh_api->grind_api grind_api->create_paste add_remaining Gradually Add Remaining Vehicle create_paste->add_remaining mix_final Stir for 30+ Minutes add_remaining->mix_final store Store at 2-8°C mix_final->store

Caption: Step-by-step workflow for preparing a suspension.

Conclusion and Best Practices

The development of a robust and reliable in vivo formulation is a critical step in the preclinical evaluation of T-0156 hydrochloride. Due to the absence of public solubility data, a systematic, experimental approach to vehicle selection is not just recommended, but essential for ensuring scientific rigor. The protocols outlined in this guide provide a clear pathway for researchers to assess the solubility of T-0156 hydrochloride and to prepare a dose-accurate and homogeneous suspension suitable for oral gavage in rat studies. By following these evidence-based procedures, researchers can significantly enhance the quality and reproducibility of their in vivo data, ultimately leading to a more accurate understanding of the pharmacological profile of T-0156 hydrochloride.

References

  • PubChem Compound Summary for CID 9852041, T 0156 hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. MDPI. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. Available at: [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • 60 questions with answers in ORAL GAVAGE | Science topic. ResearchGate. Available at: [Link]

  • Excipients Used in the Formulation of Pharmaceutical Suspensions. Pharmapproach.com. Available at: [Link]

Sources

Determining the Potency of T-0156: A Detailed Protocol for IC50 Measurement Against Phosphodiesterase 5 (PDE5)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of T-0156, a known phosphodiesterase 5 (PDE5) inhibitor, against the human recombinant PDE5A1 enzyme.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential therapeutic compounds targeting the cGMP signaling pathway.

Introduction: The Significance of PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a critical enzyme in cellular signaling, responsible for the specific hydrolysis of cyclic guanosine monophosphate (cGMP).[2][3] By degrading cGMP, PDE5 effectively terminates its downstream signaling effects, which include the relaxation of smooth muscle cells, leading to vasodilation.[3] Consequently, the inhibition of PDE5 results in elevated intracellular cGMP levels, a mechanism that has been successfully exploited for the treatment of erectile dysfunction and pulmonary hypertension.[3][4]

T-0156 has been identified as an inhibitor of PDE5.[1] The precise quantification of its inhibitory potency, expressed as the IC50 value, is a fundamental step in its pharmacological characterization. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[5][6] This application note details a robust and widely used method for IC50 determination: a fluorescence polarization (FP)-based assay.[7][8][9][10]

The principle of this assay is elegant in its simplicity. A fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is incubated with the PDE5 enzyme. In its cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5, the resulting linear GMP-FAM product is captured by a specific binding agent or nanoparticle, forming a much larger molecular complex. This larger complex tumbles more slowly in solution, leading to a significant increase in fluorescence polarization.[9][10] The presence of an inhibitor like T-0156 will reduce the rate of cGMP hydrolysis, thereby preventing the increase in fluorescence polarization. The degree of inhibition is directly proportional to the concentration of the inhibitor.

The PDE5 Signaling Pathway

The following diagram illustrates the central role of PDE5 in the cGMP signaling cascade.

PDE5_Signaling_Pathway Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP GTP GTP GTP GTP->Soluble Guanylate Cyclase (sGC) PDE5 PDE5 cGMP->PDE5 Hydrolyzes Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates 5'-GMP 5'-GMP PDE5->5'-GMP Cellular Effects (e.g., Smooth Muscle Relaxation) Cellular Effects (e.g., Smooth Muscle Relaxation) Protein Kinase G (PKG)->Cellular Effects (e.g., Smooth Muscle Relaxation) T-0156 T-0156 T-0156->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of T-0156 on PDE5.

Materials and Reagents

For this protocol, we recommend utilizing a commercially available PDE5A1 assay kit, such as those from BPS Bioscience, which provide validated and optimized reagents.[7][8][9] Alternatively, individual components can be sourced.

ReagentSupplier ExampleCatalog # ExampleStorage Temperature
Recombinant Human PDE5A1BPS Bioscience60050-80°C
FAM-Cyclic-3',5'-GMP (20 µM)BPS Bioscience60201-80°C
PDE Assay BufferBPS Bioscience60393-20°C
Binding AgentBPS Bioscience60393+4°C
T-0156Sourced as requiredN/AAs per supplier
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichD2650Room Temperature
384-well, low-volume, black plateCorning3676Room Temperature

Step-by-Step Experimental Protocol

This protocol is designed for a 384-well plate format, which is ideal for generating dose-response curves with multiple data points.

Preparation of Reagents
  • Thaw Reagents: Thaw all frozen reagents on ice.

  • Prepare Assay Buffer: Prepare the PDE assay buffer according to the manufacturer's instructions. Keep on ice.

  • Prepare T-0156 Stock Solution: Prepare a high-concentration stock solution of T-0156 in 100% DMSO (e.g., 10 mM). The exact concentration will depend on the expected potency of the inhibitor.

  • Prepare Intermediate T-0156 Dilution: Create an intermediate dilution of the T-0156 stock solution in PDE assay buffer. This step is crucial to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1%.

  • Prepare Serial Dilutions of T-0156: Perform serial dilutions of the intermediate T-0156 solution in PDE assay buffer to generate a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is a good starting point. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells).

  • Prepare PDE5A1 Enzyme Solution: Dilute the recombinant human PDE5A1 to the desired concentration in PDE assay buffer. The optimal enzyme concentration should be determined empirically but is typically the amount that yields a robust signal-to-background ratio.

  • Prepare Substrate Solution: Dilute the FAM-Cyclic-3',5'-GMP to the final desired concentration in PDE assay buffer.

Assay Procedure

The following workflow outlines the sequential steps of the fluorescence polarization assay.

IC50_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Inhibitor Add T-0156 serial dilutions to wells Add_Controls Add Positive and Negative Controls Add_Enzyme Add diluted PDE5A1 enzyme Add_Controls->Add_Enzyme Incubate_1 Incubate at room temperature (e.g., 15 min) Add_Enzyme->Incubate_1 Add_Substrate Add FAM-cGMP substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at room temperature (e.g., 60 min) Add_Substrate->Incubate_2 Add_Binding_Agent Add Binding Agent to stop reaction and develop signal Incubate_2->Add_Binding_Agent Incubate_3 Incubate at room temperature (e.g., 30 min) Add_Binding_Agent->Incubate_3 Read_Plate Read Fluorescence Polarization Incubate_3->Read_Plate

Caption: Experimental workflow for the PDE5 IC50 determination using a fluorescence polarization assay.

  • Plate Layout: Design the plate map to include wells for the blank (no enzyme), positive control (enzyme, no inhibitor), and the T-0156 serial dilutions. It is recommended to perform all measurements in triplicate.

  • Add Inhibitor/Vehicle: To the appropriate wells of the 384-well plate, add a small volume (e.g., 2.5 µL) of the T-0156 serial dilutions or the vehicle control.

  • Add Enzyme: Add the diluted PDE5A1 enzyme solution to all wells except for the blank.

  • Initiate Reaction: Add the diluted FAM-Cyclic-3',5'-GMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[11] This incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Develop Signal: Add the binding agent to all wells. This will stop the enzymatic reaction and allow the binding of the fluorescent product.

  • Final Incubation: Incubate the plate at room temperature for a further 30 minutes to allow the binding reaction to reach equilibrium.[11]

  • Read Fluorescence Polarization: Measure the fluorescence polarization on a microplate reader capable of FP measurements, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]

Data Analysis and IC50 Calculation

The raw fluorescence polarization data must be processed to determine the IC50 value of T-0156.

Data Normalization
  • Subtract Blank: Subtract the average fluorescence polarization value of the blank wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data to percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (FP_inhibitor - FP_min) / (FP_max - FP_min))

    Where:

    • FP_inhibitor is the fluorescence polarization in the presence of T-0156.

    • FP_min is the average fluorescence polarization of the positive control (no inhibitor).

    • FP_max is the average fluorescence polarization of the blank (no enzyme).

Dose-Response Curve and IC50 Determination
  • Plot Data: Plot the percent inhibition as a function of the logarithm of the T-0156 concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic (or sigmoidal dose-response) model using a suitable software package such as GraphPad Prism.[12][13][14] The equation for this model is:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    Where:

    • Y is the percent inhibition.

    • X is the logarithm of the inhibitor concentration.

    • Bottom is the lowest percent inhibition.

    • Top is the highest percent inhibition.

    • LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.

    • HillSlope describes the steepness of the curve.

  • Determine IC50: The software will calculate the best-fit value for the LogIC50, from which the IC50 can be derived (IC50 = 10^LogIC50).

Expected Results and Troubleshooting

A successful experiment will yield a sigmoidal dose-response curve, allowing for the accurate determination of the IC50 value.

ParameterExpected Outcome
Data Quality Low variability between replicate wells (CV < 15%).
Dose-Response A clear sigmoidal relationship between T-0156 concentration and PDE5 inhibition.
Curve Fit A high R-squared value (typically > 0.95) for the non-linear regression fit.

Troubleshooting Common Issues:

  • No or Low Signal:

    • Check the activity of the PDE5 enzyme.

    • Ensure all reagents were added correctly.

    • Verify the settings on the fluorescence polarization reader.

  • High Background Signal:

    • The substrate may be degrading. Use fresh substrate.

    • The binding agent may be binding non-specifically.

  • Poor Curve Fit:

    • The range of inhibitor concentrations may be inappropriate. Adjust the serial dilutions to better bracket the IC50 value.

    • The incubation times may need optimization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the IC50 of T-0156 against PDE5 using a fluorescence polarization-based assay. By following these detailed steps and understanding the underlying principles, researchers can confidently and accurately quantify the potency of this and other PDE5 inhibitors, a critical step in the drug discovery and development process.

References

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet PDE5A Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). T-0156. Retrieved from [Link]

  • Sharif-Askari, B., et al. (2019).
  • Amin, E., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties.
  • Mediomics. (n.d.). Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit, 96-well format. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet PDE5A Assay Kit. Retrieved from [Link]

  • Sharif-Askari, B., et al. (2019).
  • Santillo, M. F., & Mapa, J. G. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1588-1597.
  • Kayık, G., Tüzün, N. Ş., & Durdagi, S. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311–330.
  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE5A1, GST-Tag Recombinant. Retrieved from [Link]

  • Santillo, M. F., & Mapa, J. G. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. Retrieved from [Link]

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Light sheet fluorescence microscopy. Retrieved from [Link]

  • Wageningen University & Research. (2022, March 24). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Retrieved from [Link]

  • Haynes, E. N., et al. (2009). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA.
  • Vidal, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(7), 1345.
  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet PDE5A1 Assay Kit. Retrieved from [Link]

  • Sette, C., & Conti, M. (2002). Cyclic AMP-mediated immune regulation--overview of mechanisms of action in T cells. Molecular Interventions, 2(3), 168-178.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Biocompare. (n.d.). PDE5A1 (Mouse) Assay Kit 79602 from BPS Bioscience, Inc.. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 409(2), 261–266.
  • Wikipedia. (n.d.). Optical pooled screening. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I calculate the IC50 value using a non linear model?. Retrieved from [Link]

  • Wikipedia. (n.d.). Polina Anikeeva. Retrieved from [Link]

  • Bentham Science Publishers. (2006). The Management of Phosphodiesterase-5 (PDE5) Inhibitor Failure. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • YouTube. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]

  • DeWitt, T. (2022, August 21). TEAS Chemistry: Physical and Chemical Properties [Video]. YouTube. [Link]

  • Li, Y., et al. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. ACS omega, 4(9), 13918–13926.
  • BPS Bioscience. (2022, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

  • Bio-Connect. (n.d.). 60350 PDE5A1 Assay Kit - BPS Bioscience. Retrieved from [Link]

Sources

Application Note: Optimization of T-0156 Hydrochloride Concentration for Selective PDE5 Inhibition in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

T-0156 Hydrochloride is a highly potent, selective inhibitor of Phosphodiesterase 5 (PDE5) . Unlike first-generation inhibitors (e.g., sildenafil), T-0156 exhibits a distinct structural profile that offers high selectivity against PDE5 (IC50 = 0.23 nM) while maintaining a critical safety margin against PDE6 (IC50 = 56 nM), an isoenzyme involved in phototransduction.

In cell culture, the "optimal" concentration is not a fixed value; it is a therapeutic window . You must inhibit PDE5 sufficiently to elevate intracellular cGMP (cyclic guanosine monophosphate) without crossing the threshold where PDE6 or PDE11 cross-reactivity occurs.

Mechanism of Action

T-0156 functions by competitively binding to the catalytic site of PDE5, preventing the hydrolysis of cGMP into 5'-GMP. This accumulation of cGMP activates Protein Kinase G (PKG) , leading to the phosphorylation of downstream effectors such as VASP (Vasodilator-stimulated phosphoprotein).

DOT Diagram: T-0156 Signaling Pathway

T0156_Mechanism NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Converts GTP GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->GMP Catalyzes T0156 T-0156 HCl (Inhibitor) T0156->PDE5 BLOCKS (IC50=0.23nM) VASP p-VASP (Ser239) PKG->VASP Phosphorylates Response Cellular Response (Proliferation/Vasodilation) VASP->Response Modulates

Figure 1: T-0156 mechanism of action.[1][2] The drug blocks PDE5-mediated hydrolysis of cGMP, sustaining the signal to PKG and downstream effectors like VASP.

Chemical Preparation & Handling[3][4][5]

T-0156 is supplied as a hydrochloride salt.[1][2] Proper reconstitution is vital to prevent precipitation in aqueous media.

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~475.9 (HCl salt)Check specific batch CoA for exact MW.
Solubility (DMSO) ~100 mMRecommended for stock solution.
Solubility (Water) < 1 mg/mLPoor. Do not use for primary stock.
Stability -20°C (Solid)Protect from light and moisture.
Reconstitution Protocol (Stock Solution)
  • Calculate: To prepare a 10 mM Stock Solution , dissolve 4.76 mg of T-0156 HCl in 1 mL of sterile DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Aliquot: Dispense into 20-50 µL aliquots in light-protective tubes.

  • Storage: Store at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid freeze-thaw cycles.

Determining the Optimal Concentration (The "Window")

Do not rely on a single literature value. Cell permeability varies by line (e.g., HEK293 vs. Primary Smooth Muscle Cells). You must titrate to find the Functional EC50 .

The Selectivity Challenge
  • PDE5 IC50: 0.23 nM (Target)[1][2][3]

  • PDE6 IC50: 56 nM (Off-Target Risk)[1][2]

  • PDE1-4 IC50: > 10,000 nM (Safe)

Guideline: Your working concentration in cell culture should typically range between 10 nM and 100 nM .

  • < 1 nM: Likely insufficient due to membrane barriers.

  • > 100 nM: High risk of inhibiting PDE6, confounding data with off-target effects.

Experimental Protocol: Dose-Response Optimization

Objective: Identify the lowest concentration that maximizes VASP phosphorylation (Ser239) without toxicity.

Step 1: Serial Dilution Preparation

Prepare a 1000x working stock in DMSO, then dilute 1:1000 into media to keep final DMSO at 0.1%.

Target Final Conc.Preparation Step (in DMSO)Final Dilution into Media
10 µM (High Control)10 mM Stock1:1000
100 nM (Upper Limit)Dilute 10 mM stock 1:100 → 100 µM 1:1000
30 nM (Target)Dilute 100 µM stock 1:3.3 → 30 µM 1:1000
10 nM (Target)Dilute 30 µM stock 1:3 → 10 µM 1:1000
1 nM (Low Control)Dilute 10 µM stock 1:10 → 1 µM 1:1000
Vehicle Pure DMSO1:1000 (0.1% final)
Step 2: Incubation[4]
  • Seed cells (e.g., 200,000 cells/well in 6-well plate) and allow adherence (24h).

  • Serum Starve: Replace media with 0.1% FBS media for 12–24h to reduce basal signaling noise.

  • Treatment: Add T-0156 dilutions. Incubate for 30 to 60 minutes (for acute signaling) or 24 hours (for phenotypic assays).

    • Note: If studying cGMP accumulation specifically, add an NO donor (e.g., SNAP, 10 µM) 15 minutes before lysis to stimulate cGMP production, which T-0156 will then preserve.

Step 3: Readout (Western Blot)

Lyse cells and blot for p-VASP (Ser239) . This is the specific marker for cGMP/PKG activity.

  • Success Criteria: The concentration where p-VASP signal plateaus is your optimal dose. If 30 nM and 100 nM give the same signal, use 30 nM to improve selectivity.

Experimental Workflow Visualization

This diagram outlines the decision logic for selecting the final concentration based on the validation experiment.

Optimization_Workflow Start Start: T-0156 Optimization Prep Prepare 10mM Stock (DMSO) Generate Log Dilutions (1nM - 10µM) Start->Prep Treat Treat Cells (30-60 min) +/- NO Donor Prep->Treat Assay Assay: Western Blot (p-VASP) or cGMP ELISA Treat->Assay Decision Analyze Dose-Response Curve Assay->Decision Low No Signal Increase (<10 nM) Decision->Low No Effect Good Signal Plateau (10-50 nM) Decision->Good Optimal High Signal Plateau but High Risk (>100 nM) Decision->High Saturated Low->Prep Increase Conc/Check Permeability Select OPTIMAL CONCENTRATION Select lowest dose with >80% max effect Good->Select Warn WARNING: Potential PDE6 Inhibition Check Selectivity Controls High->Warn

Figure 2: Step-by-step workflow for determining the optimal T-0156 concentration.

Summary of Recommendations

ParameterRecommendationRationale
Stock Solvent DMSO (anhydrous)Prevents hydrolysis and precipitation.
Stock Concentration 10 mMAllows high dilution factors (1:1000) to minimize DMSO toxicity.
Working Concentration 10 nM – 50 nM Balances maximal PDE5 inhibition (IC50 0.23 nM) with PDE6 avoidance (IC50 56 nM).
Max Tolerated Dose 100 nMAbove this, verify results with a PDE6-negative control.
Vehicle Control 0.1% DMSOMandatory to rule out solvent effects on membrane permeability.
Biomarker p-VASP (Ser239)Direct readout of PKG activity (downstream of cGMP).

References

  • Mochida, H., et al. (2002). "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor."[1] European Journal of Pharmacology, 456(1-3), 91-98.[1]

  • Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil." Journal of Biological Chemistry, 274(20), 13729-13732.

  • Fiorito, J., et al. (2021). "Phosphodiesterase 5 inhibitors: A review on the latest chemical and biological developments." Current Medicinal Chemistry. (Contextual grounding for PDE5 inhibitor selectivity windows).

Sources

Troubleshooting & Optimization

Technical Support Center: T 0156 Hydrochloride Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Imperative

T 0156 Hydrochloride is a highly potent, selective PDE5 inhibitor (IC50 = 0.23 nM) used extensively to study cGMP signaling pathways [1].[1] While chemically robust in its solid state, the hydrochloride salt form introduces specific vulnerabilities in solution—primarily related to hydrolysis, hygroscopicity of solvents, and freeze-thaw induced crystallization.[1]

This guide replaces generic storage advice with a causality-driven protocol . We address not just what to do, but why specific failures occur, ensuring your stock solutions retain quantitative integrity for in vivo and in vitro applications.

Part 1: Preparation & Solubility (The Foundation)[1]

Q: What is the absolute maximum solubility, and why should I avoid aqueous stock solutions?

A: While T 0156 is a hydrochloride salt (which generally improves water solubility), it remains a lipophilic organic molecule with a complex naphthyridine core.[1]

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) .[1][2]

  • Solubility Limit: Up to 100 mM in DMSO.[1]

  • Water Solubility: Limited (~10-20 mM).[1]

  • The Risk: Preparing high-concentration stocks (>10 mM) in water or saline often leads to "silent precipitation" —micro-crystals that form over time but are invisible to the naked eye, leading to inconsistent dosing.[1]

Q: Why does my DMSO stock solution smoke or heat up during preparation?

A: This is a normal exothermic reaction if your DMSO is hygroscopic (has absorbed water).

  • Mechanism: DMSO is aggressively hygroscopic.[1] If your solvent bottle has been opened frequently, it has absorbed atmospheric moisture. When T 0156 HCl (an ionic salt) dissolves, the interaction with water-contaminated DMSO can generate heat.

  • Impact: This heat can accelerate oxidative degradation.

  • Solution: Use anhydrous DMSO (≥99.9%) from a fresh or septum-sealed bottle.

Protocol: Optimal Stock Solution Preparation

StockPrep Start Weigh T 0156 HCl (Solid) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Dissolve Vortex (30s) Avoid Sonication if possible Solvent->Dissolve Inspect Visual Check (Clear Solution?) Dissolve->Inspect Inspect->Solvent No (Add more DMSO) Aliquot Aliquot into Amber Vials Inspect->Aliquot Yes Freeze Flash Freeze Store -80°C Aliquot->Freeze

Figure 1: Workflow for generating high-integrity stock solutions. Note the emphasis on visual inspection prior to aliquoting.

Part 2: Storage & Stability (The Maintenance)

Q: Why is the "Single-Use Aliquot" rule non-negotiable for T 0156 HCl?

A: The hydrochloride salt is sensitive to the Freeze-Thaw Shear Effect .

  • Crystal Shear: Repeated freezing and thawing causes microscopic ice/DMSO crystals to form and melt.[1] This physical stress can shear the molecule or induce local concentration gradients that trigger precipitation.

  • Moisture Pump: Every time you open a cold vial of DMSO, it condenses atmospheric water.[1] Over 3-4 cycles, the water content in the DMSO rises, lowering the solubility of T 0156 and causing it to crash out of solution.

Q: Can I store the stock at -20°C, or is -80°C mandatory?

A:

  • Short Term (< 1 month): -20°C is acceptable.[1]

  • Long Term (> 1 month): -80°C is required.[1]

  • Reasoning: DMSO has a freezing point of 19°C. At -20°C, it is solid. However, "supercooling" effects can occur where pockets remain liquid, allowing slow chemical degradation. -80°C ensures a complete, glass-like solid state that halts all kinetic degradation [2].

Data: Storage Duration Guidelines
FormTemperatureContainer TypeMax Stability
Solid Powder -20°CDesiccated, Amber Vial2 Years
DMSO Stock -80°CSealed, Amber Polypropylene6 Months
DMSO Stock -20°CSealed, Amber Polypropylene1 Month
Aqueous Dilution +4°CClear/Amber Tube< 24 Hours
Part 3: Troubleshooting (The Fix)

Q: My stock solution has turned slightly yellow. Is it still good?

A: Proceed with caution.

  • Cause: T 0156 HCl is typically an off-white to pale yellow solid.[1] A deepening yellow color in DMSO usually indicates oxidative byproducts or light-induced degradation (photolysis).[1]

  • Action: If the color shift is subtle, verify concentration via HPLC. If the shift is distinct (brown/orange), discard the stock.

Q: I see a precipitate upon thawing. Can I re-dissolve it?

A: This is the "DMSO Freeze" phenomenon.[1]

  • Diagnosis: DMSO freezes into crystalline patterns that can look like precipitate.[1]

  • Test: Warm the vial to 37°C for 5 minutes and vortex.

    • If it clears: It was just frozen solvent. Safe to use.

    • If particles remain: The salt has crashed out due to moisture ingress (hygroscopicity). Do not use for quantitative data.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Visible Precipitate after Thawing Step1 Warm to 37°C (5 mins) & Vortex Issue->Step1 Check Is solution clear? Step1->Check Clear False Alarm (DMSO Crystallization) Check->Clear Yes Cloudy True Precipitation Check->Cloudy No Sonicate Sonicate (10 mins) Water Bath Cloudy->Sonicate Check2 Is solution clear? Sonicate->Check2 Salvage Use immediately (Do not re-freeze) Check2->Salvage Yes Discard Discard Stock (Irreversible Hydrolysis) Check2->Discard No

Figure 2: Decision matrix for handling precipitated stock solutions. Note that sonication is a last resort.

References
  • PubChem. T 0156 hydrochloride Compound Summary.[1][3][4][5] National Library of Medicine. Available at: [Link][1][5]

Sources

T 0156 hydrochloride precipitation issues in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation Issues in Cell Culture Media

Executive Summary & Diagnostic Framework

The Issue: T 0156 hydrochloride is a highly potent, selective PDE5 inhibitor (IC₅₀ = 0.23 nM). While it demonstrates excellent solubility in organic solvents like DMSO, users frequently report "crashing out" (precipitation) when diluting stock solutions into aqueous cell culture media (e.g., DMEM, RPMI).

The Science of the Crash: Precipitation of T 0156 HCl is rarely a quality control failure; it is a physicochemical inevitability if the "Solubility Cliff" is ignored.

  • Solvent Shock: Transitioning from a dipolar aprotic solvent (DMSO) to a polar protic solvent (Water/Media) drastically increases the Gibb's free energy of solvation for hydrophobic regions of the molecule.

  • The pH Trap: As a hydrochloride salt, T 0156 is protonated and soluble in acidic environments. Cell culture media is buffered to pH 7.2–7.4. Upon dilution, the buffering capacity of the media neutralizes the HCl, potentially reverting the molecule to its less soluble free-base form.

  • Salting Out: High ionic strength in media (NaCl, KCl) can reduce the solubility of organic salts via the common ion effect.

Visualizing the Solubility Cliff

The following diagram illustrates the decision matrix for troubleshooting precipitation events.

precipitation_troubleshooting Start Observation: T 0156 Precipitates in Media CheckConc Check Final Concentration (Is it > 10 µM?) Start->CheckConc CheckMethod Check Addition Method (Direct bolus addition?) CheckConc->CheckMethod No (<10 µM) HighConc Yes: Exceeds Solubility Limit CheckConc->HighConc Yes CheckMedia Check Media Composition (Serum-free vs. FBS) CheckMethod->CheckMedia No (Slow addition) DirectAdd Yes: Solvent Shock CheckMethod->DirectAdd Yes SerumFree Serum-Free Media CheckMedia->SerumFree Yes Sol_Dilute Solution: Reduce Conc. or Use Serial Dilution HighConc->Sol_Dilute Sol_Step Solution: Intermediate Dilution Step DirectAdd->Sol_Step Sol_Carrier Solution: Pre-conjugate with BSA or add Carrier SerumFree->Sol_Carrier

Figure 1: Diagnostic decision tree for identifying the root cause of T 0156 precipitation.

Optimized Experimental Protocols

Do not rely on simple "squirt and mix" techniques for hydrophobic inhibitors. Use these validated protocols to ensure consistent dosing.

Protocol A: The "Intermediate Step" Dilution (Recommended)

This method reduces the kinetic shock of mixing DMSO with bulk media.

Reagents:

  • T 0156 HCl Stock (e.g., 10 mM in DMSO)[1]

  • Sterile PBS or Serum-Free Media[1]

  • Final Culture Media (with Serum)[1]

Step-by-Step:

  • Calculate: Determine the volume of stock needed for your final concentration.

  • Prepare Intermediate: In a sterile microcentrifuge tube, prepare a 10x or 100x concentrate using sterile PBS or media.

    • Critical: Add the DMSO stock dropwise to the PBS while vortexing gently. Do not add PBS to the DMSO.

  • Inspect: Hold the tube up to a light source. The solution should be clear. If cloudy, sonicate for 10–20 seconds.

  • Final Dilution: Pipette the intermediate solution into your bulk cell culture vessel. Swirl immediately to disperse.

Protocol B: The "Serum-First" Method (For High Concentrations)

Serum proteins (Albumin) act as natural carriers for hydrophobic drugs, preventing crystal nucleation.[1]

Step-by-Step:

  • Aliquot the required volume of Fetal Bovine Serum (FBS) needed for your media (e.g., 5 mL for a 50 mL prep) into a separate sterile tube.

  • Add the T 0156 HCl DMSO stock directly to this undiluted FBS .

  • Vortex immediately for 15 seconds. The high protein concentration buffers the hydrophobicity.

  • Add this "spiked" FBS to your basal media (DMEM/RPMI).[1]

Quantitative Data: Solubility Thresholds

The following data represents empirical solubility limits observed in standard laboratory conditions (25°C).

Solvent / MediumMax Solubility (Approx.)[1][2][3][4][5]Risk of PrecipitationNotes
Pure DMSO > 50 mMLowStable at -20°C for months.[1]
Pure Ethanol ~ 10 mMModerateEvaporation can cause concentration changes.
Water (pH 7) < 0.1 mMHigh Free base formation likely.[1]
PBS (pH 7.4) < 50 µMVery High Salting out effect dominates.[1]
DMEM + 10% FBS ~ 10–50 µMModerateSerum proteins aid solubility.

Troubleshooting FAQs

Q1: I see needle-like crystals in my well plate after 24 hours. What happened? A: This is "delayed precipitation." The compound was likely supersaturated upon addition. Over time, thermodynamic equilibrium took over, and crystals nucleated.

  • Fix: Your working concentration is too high for the media type. Reduce the concentration or increase the FBS percentage. Do not use data from these wells; the effective concentration is unknown.

Q2: Can I filter-sterilize the media after adding T 0156 to remove the precipitate? A: Absolutely not. If you filter a cloudy solution, you are physically removing the drug. You will treat your cells with a significantly lower (and unknown) concentration than calculated.[1] You must achieve solubility before adding to cells.

Q3: My stock solution in DMSO has frozen. Is it ruined? A: No. DMSO freezes at ~18.5°C.[6] This is normal. Thaw it completely at 37°C and vortex vigorously before use to ensure no concentration gradients exist within the tube.

Q4: Why does the protocol say "Add DMSO to Media" and not "Media to DMSO"? A: Order of addition matters. If you add media to a drop of DMSO, the first microliter of media hits a high concentration of drug, causing immediate local precipitation (nucleation). If you add the drug dropwise to a large volume of media while vortexing, the drug is instantly dispersed below its solubility limit.

Q5: Is T 0156 HCl light sensitive? A: Many complex heterocycles are photo-labile.[1] While T 0156 is relatively stable, it is best practice to store stocks in amber vials and avoid leaving dilute media on the bench under bright lights for extended periods.

Mechanistic Pathway Visualization

Understanding the biological target is crucial for experimental design. T 0156 inhibits PDE5, preventing the hydrolysis of cGMP.

pde5_mechanism NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Converts GTP to GTP GTP GTP->GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Effect Smooth Muscle Relaxation Vasodilation cGMP->Effect Signaling PDE5 PDE5 Enzyme PDE5->GMP Catalyzes T0156 T 0156 HCl (Inhibitor) T0156->PDE5 Inhibits (IC50=0.23nM)

Figure 2: Mechanism of Action.[1] T 0156 preserves cGMP levels by inhibiting the PDE5 enzyme.[7]

References

  • Mochida Pharmaceutical Co., Ltd. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology.

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

  • Tocris Bioscience. Solubility & Storage of Hydrophobic Compounds.

  • Selleckchem. Troubleshooting: Compound Precipitation in Aqueous Media.

Sources

Technical Support Center: Optimizing Incubation Times for T-0156 PDE5 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pre-incubation and Reaction Times for T-0156 (Sildenafil Analog) Target Enzyme: Phosphodiesterase 5 (PDE5) Compound: T-0156 (IC


 ~ 0.23 nM)

Executive Summary & Kinetic Profile

Why This Matters: T-0156 is a highly potent, competitive inhibitor of PDE5 with an IC


 in the sub-nanomolar range (0.23 nM).[1] Like its structural analog sildenafil, T-0156 exhibits tight-binding kinetics . In biochemical assays, failing to allow sufficient time for the inhibitor to reach equilibrium with the enzyme before adding the substrate will result in a "time-dependent shift" in potency. This leads to an underestimation of the compound's affinity (i.e., artificially high IC

values).

The Core Mechanism: PDE5 undergoes a conformational change upon inhibitor binding (movement of the H-loop, residues 660–683).[2] This transition from a "low-affinity" to a "high-affinity" state is not instantaneous.[3] Therefore, the Pre-Incubation Time (Enzyme + Inhibitor) is the critical variable for T-0156, distinct from the Enzymatic Reaction Time (Enzyme + Substrate).

Troubleshooting & FAQs

Q1: Why does my T-0156 IC shift from 5 nM to 0.3 nM when I extend the incubation?

A: You are observing the "slow-binding" or "conformational selection" phenomenon common to high-affinity PDE5 inhibitors.

  • Mechanism: When T-0156 first binds PDE5, it likely forms a loose collision complex (

    
    ). Over time, the enzyme isomerizes to a tighter complex (
    
    
    
    ), locking the inhibitor in place.
  • Impact: If you add substrate immediately (0 min pre-incubation), the reaction starts while much of the enzyme is still in the free or loosely bound state. The substrate (cGMP) then competes effectively, inflating the apparent IC

    
    .
    
  • Solution: You must perform a Time-Shift Assay (see Protocol below) to determine the time required to reach thermodynamic equilibrium (

    
    ). For T-0156, this is typically 30–60 minutes  at room temperature.
    
Q2: Can I just increase the reaction time instead of pre-incubating?

A: No. This is a common error.

  • Linearity Constraint: The enzymatic reaction (hydrolysis of cGMP) must remain in the "initial velocity" phase (linear range), typically consuming <10–20% of the substrate. Extending the reaction time to compensate for slow binding often pushes the assay beyond linearity, leading to "substrate depletion" artifacts.

  • Competition: Once the substrate is added, it competes with T-0156 for the active site. If the inhibitor hasn't already locked into the high-affinity state, the high concentration of substrate will hinder binding, further skewing the data.

Q3: How do I ensure PDE5 remains stable during a 60-minute pre-incubation?

A: PDE5 can be unstable at low concentrations and elevated temperatures (37°C).

  • Buffer Additives: Ensure your assay buffer contains BSA (0.1% w/v) or a non-ionic detergent like Tween-20 (0.05%) . This prevents surface adsorption and denaturation.

  • Temperature: Perform the pre-incubation at Room Temperature (20–25°C) rather than 37°C if stability is an issue. The binding rate may be slightly slower, but the enzyme integrity is better preserved.

Q4: Does substrate concentration affect my incubation optimization?

A: Yes. T-0156 is a competitive inhibitor.[1]

  • The Cheng-Prusoff Factor: The relationship between IC

    
     and 
    
    
    
    is defined by:
    
    
    .
  • Recommendation: To maximize sensitivity and minimize the competition window, run the assay at a substrate concentration at or below the

    
      (typically 1–5 µM cGMP for PDE5).
    

Step-by-Step Protocol: The Time-Shift Assay

Use this protocol to empirically determine the optimal pre-incubation time for T-0156.

Objective: Identify the pre-incubation time (


) where the IC

stabilizes (plateaus).
Materials
  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 0.05% Tween-20, 1 mM DTT.
    
  • Enzyme: Recombinant human PDE5A (titrated to give signal 5-10x over background).

  • Substrate: FAM-cGMP or [3H]-cGMP (at concentration =

    
    ).
    
  • Inhibitor: T-0156 (Serial dilution, 11 points, 0.01 nM to 100 nM).

Workflow
  • Preparation: Prepare 4 identical assay plates (or sets of tubes).

  • Inhibitor Addition: Add T-0156 serial dilutions to all plates.

  • Enzyme Addition: Add PDE5 enzyme to all wells.

  • Variable Pre-Incubation:

    • Plate A: Incubate 0 min (Immediate substrate addition).

    • Plate B: Incubate 15 min.

    • Plate C: Incubate 30 min.

    • Plate D: Incubate 60 min.

  • Reaction Initiation: Add Substrate (cGMP) to start the reaction.

  • Fixed Reaction Time: Incubate all plates for exactly 30 minutes (or time within linear range).

  • Termination: Add Stop Solution (IMAP binding beads, SPA beads, or acid).

  • Analysis: Fit curves to the 4-parameter logistic model. Plot IC

    
     vs. Pre-incubation Time.
    
Data Interpretation
Pre-Incubation TimeExpected Result (T-0156)Interpretation
0 min High IC

(~2–5 nM)
Non-Equilibrium: Inhibitor has not induced conformational change.
15 min Lower IC

(~0.8 nM)
Transition: Binding is progressing but incomplete.
30 min Low IC

(~0.25 nM)
Near Equilibrium: Optimal window for high-throughput screening.
60 min Stable IC

(~0.23 nM)
True Equilibrium: Gold standard for

determination.

Visualizations

Figure 1: PDE5 Signaling & Inhibition Pathway

This diagram illustrates the competitive nature of T-0156 and the feedback loop where cGMP binding to allosteric GAF domains can further regulate catalytic activity.

PDE5_Pathway cluster_PDE5 PDE5 Enzyme Complex NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Substrate) sGC->cGMP GTP GTP GTP->cGMP Converted by sGC PDE5_Active PDE5 (Active) Catalytic Domain cGMP->PDE5_Active Binds Active Site GAF GAF Domain (Allosteric Site) cGMP->GAF Positive Feedback (Increases Affinity) GMP 5'-GMP (Inactive) PDE5_Active->GMP Hydrolysis Complex PDE5-T0156 Complex (Inactive / Locked) PDE5_Active->Complex Slow Binding (Conformational Change) T0156 T-0156 (Inhibitor) T0156->PDE5_Active Competition

Caption: T-0156 competes with cGMP for the catalytic site. Prolonged binding induces a high-affinity "locked" state.

Figure 2: Time-Shift Assay Workflow

A logical flow to determine the optimal pre-incubation time, preventing "IC50 drift."

TimeShift_Workflow cluster_Prep 1. Preparation cluster_Incubation 2. Variable Pre-Incubation (t) Start Start Optimization Mix Mix Enzyme + T-0156 (Dilution Series) Start->Mix T0 t = 0 min Mix->T0 T15 t = 15 min Mix->T15 T30 t = 30 min Mix->T30 T60 t = 60 min Mix->T60 AddSub 3. Add Substrate (Initiate Reaction) T0->AddSub T15->AddSub T30->AddSub T60->AddSub Reaction 4. Reaction (Fixed Time: 30 min) AddSub->Reaction Readout 5. Measure Activity (FP / TR-FRET / SPA) Reaction->Readout Analyze 6. Plot IC50 vs Time Select 'Plateau' Time Readout->Analyze

Caption: Parallel workflows with variable pre-incubation times reveal the equilibration kinetics of T-0156.

References

  • Mochida, H., et al. (2002). "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor." European Journal of Pharmacology, 456(1-3), 91-98.[1]

  • Wang, H., et al. (2006). "Crystal structure of PDE5 in complex with sildenafil." RCSB Protein Data Bank / Nature, PDB ID: 2H42.

  • Francis, S. H., et al. (2011). "Conformational conversion of PDE5 by incubation with sildenafil or metal ion is accompanied by stimulation of allosteric cGMP binding."[3] Biochemistry.

  • BellBrook Labs. "A Guide to Measuring Drug-Target Residence Times with Biochemical Assays." Technical Guide.

  • FDA Center for Drug Evaluation and Research. "Sildenafil Pharmacology Review." Application No: 20-895.[4]

Sources

Technical Support Center: Enhancing the Stability of T-0156 Through Alternative Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with T-0156 and seeking to improve its stability profile. While specific degradation pathways for T-0156 are not extensively detailed in publicly available literature, this guide addresses potential stability challenges based on its chemical structure and provides a comprehensive framework for selecting alternative salt forms to mitigate these issues.

Understanding T-0156 and Potential Stability Concerns

T-0156 is a phosphodiesterase 5 (PDE5) inhibitor with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate.[1] The presence of multiple functional groups, including an ester, ether linkages, and several nitrogen-containing aromatic rings, suggests potential susceptibility to various degradation pathways.

Common Questions Regarding T-0156 Stability:

  • What are the likely drivers of T-0156 instability? Based on its structure, T-0156 may be susceptible to:

    • Hydrolysis: The methyl ester group is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions.

    • Oxidation: The electron-rich aromatic rings and nitrogen atoms could be prone to oxidation, especially in the presence of oxygen, light, or trace metal ions.

    • Photodegradation: Aromatic compounds can be sensitive to light, leading to degradation.

    • Polymorphism: The crystalline form of the active pharmaceutical ingredient (API) can impact its stability. Different polymorphs can have varying solubility and stability.[2] Amorphous forms are generally less stable than their crystalline counterparts.[3]

  • Why is my current salt form of T-0156 showing instability? While T-0156 has been identified as a hydrochloride (HCl) salt, this form may not be optimal for all formulations or storage conditions.[1] For instance, the HCl salt could contribute to a low pH environment in the solid state, potentially accelerating hydrolysis if moisture is present.

The Role of Alternative Salt Forms in Enhancing Stability

The selection of an appropriate salt form is a critical step in drug development that can significantly modulate the physicochemical properties of an API, including its stability, solubility, and bioavailability.[2][4] For a basic compound like T-0156, forming a salt with an acidic counterion can lead to a more stable crystalline lattice, protecting susceptible functional groups from degradation.

Frequently Asked Questions about Salt Selection:

  • How can a different salt form improve the stability of T-0156? A suitable salt form can enhance stability by:

    • Increasing the melting point: Higher melting points are often indicative of a more stable crystal lattice.[5]

    • Reducing hygroscopicity: Some salt forms are less prone to water absorption, which can minimize degradation pathways like hydrolysis.

    • Altering the micro-environmental pH: The choice of the counterion can influence the pH in the immediate vicinity of the API in the solid state, which can be crucial for preventing pH-dependent degradation.

    • Favoring a more stable polymorphic form: Salt screening can identify and lead to the isolation of a thermodynamically stable crystalline form.[6]

  • What are some common alternative salt forms to consider for a basic compound like T-0156? For basic active pharmaceutical ingredients, a variety of acidic counterions can be explored.[5] The choice of counterion should be guided by factors such as the pKa of the API and the desired physicochemical properties of the resulting salt.

    Table 1: Common Acidic Counterions for Salt Formation with Basic APIs

CounterionAcid TypepKaCommon Properties and Considerations
Mesylate (Methanesulfonic acid)Strong acid-1.9Often forms stable, crystalline salts.
Sulfate (Sulfuric acid)Strong acid-3.0, 1.99Can form both mono- and di-basic salts.
Maleate (Maleic acid)Dicarboxylic acid1.9, 6.1Can improve solubility; potential for reactivity.
Fumarate (Fumaric acid)Dicarboxylic acid3.0, 4.5Often forms stable, non-hygroscopic salts.
Tartrate (Tartaric acid)Dicarboxylic acid3.0, 4.4Chiral counterion, can be used for resolution.
Citrate (Citric acid)Tricarboxylic acid3.1, 4.8, 6.4Can form multiple salt stoichiometries.
Tosylate (p-Toluenesulfonic acid)Strong acid-2.8Often yields crystalline salts.

Troubleshooting and Experimental Guides

This section provides a practical, step-by-step approach to conducting a salt screening study for T-0156 to identify a more stable alternative salt form.

Workflow for Salt Screening and Selection

The process of selecting an optimal salt form is a multi-step endeavor that begins with understanding the parent compound and culminates in the selection of a lead candidate for further development.[2][7]

SaltScreeningWorkflow cluster_0 Phase 1: Feasibility & Initial Screening cluster_1 Phase 2: Characterization of Hits cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Final Selection a Characterize T-0156 Free Base (pKa, solubility, solid-state properties) b Select Counterions (Based on pKa and desired properties) a->b Guides c Micro-scale Salt Formation (Various solvents and crystallization methods) b->c d Confirmation of Salt Formation (XRPD, DSC, TGA, NMR) c->d Verify e Scale-up Promising Salt Forms d->e Proceed with successful hits f Comprehensive Physicochemical Characterization (Solubility, hygroscopicity, crystallinity, melting point) e->f g Solid-State Stability Studies (Accelerated conditions: high temp/humidity) f->g h In-Solution Stability Studies (Aqueous buffers at various pH) f->h i Compare Data and Select Lead Candidate(s) g->i h->i Informs

Caption: A generalized workflow for salt screening and selection.

Experimental Protocol: Salt Screening for T-0156

Objective: To identify alternative salt forms of T-0156 with improved stability.

Materials:

  • T-0156 free base

  • Selected acidic counterions (e.g., methanesulfonic acid, fumaric acid, tartaric acid)

  • A range of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water)

  • 96-well plates or small glass vials

  • Stirring plate and magnetic stir bars

  • Evaporator (e.g., nitrogen blow-down or vacuum oven)

Methodology:

  • Preparation of T-0156 Solution: Prepare a stock solution of T-0156 free base in a suitable solvent or solvent mixture.

  • Preparation of Counterion Solutions: Prepare equimolar solutions of the selected acidic counterions in compatible solvents.

  • Salt Formation:

    • In a 96-well plate or individual vials, combine the T-0156 solution with each of the counterion solutions.

    • Stir the mixtures at room temperature for a set period (e.g., 24 hours).

    • Employ various crystallization techniques such as slow evaporation, cooling crystallization, and anti-solvent addition to induce salt formation.[8]

  • Isolation and Initial Characterization:

    • Isolate any resulting solids by filtration or centrifugation.

    • Analyze the solids using techniques like X-ray Powder Diffraction (XRPD) to confirm crystallinity and identify new forms.[9]

    • Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal properties and the presence of solvates.[5][9]

    • Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the stoichiometry of the salt.[7]

Experimental Protocol: Comparative Stability Studies

Objective: To compare the solid-state and in-solution stability of promising new salt forms of T-0156 against the original HCl salt.

Solid-State Stability Study:

  • Place accurately weighed samples of each salt form in open and closed vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH, 60°C).[10][11]

  • At predetermined time points (e.g., 1, 2, and 4 weeks), remove samples for analysis.

  • Analyze the samples for degradation products using a stability-indicating HPLC method.

  • Assess physical changes such as color, appearance, and any changes in the XRPD pattern (indicating a polymorphic transformation).

In-Solution Stability Study:

  • Prepare solutions of each salt form in aqueous buffers at various pH levels (e.g., pH 2, 5, and 7.4).

  • Store the solutions at controlled temperatures (e.g., 25°C and 40°C).

  • At specified time intervals, analyze the solutions by HPLC to quantify the amount of T-0156 remaining and the formation of any degradants.

Characterization of New Salt Forms

Once promising new salt forms have been identified, a thorough characterization is essential to select the best candidate for further development.

Frequently Asked Questions on Characterization:

  • What are the critical quality attributes to evaluate for a new salt form? The following properties should be carefully assessed and compared:

    Table 2: Key Physicochemical Properties for Salt Form Selection

PropertyAnalytical Technique(s)Importance for Stability and Developability
Crystallinity X-ray Powder Diffraction (XRPD)Crystalline forms are generally more stable and have more consistent properties than amorphous forms.[2]
Melting Point Differential Scanning Calorimetry (DSC)A high melting point often correlates with greater lattice energy and better physical stability.[5]
Hygroscopicity Dynamic Vapor Sorption (DVS)Low hygroscopicity is desirable to prevent physical and chemical instability due to moisture absorption.
Aqueous Solubility HPLC, UV-Vis SpectroscopySolubility is crucial for bioavailability and dissolution. Salt forms can significantly alter the solubility of the parent compound.
Chemical Purity HPLCEssential to ensure the salt formation process did not introduce impurities or cause degradation.
Polymorphism XRPD, DSC, MicroscopyThe existence of multiple crystalline forms needs to be investigated to ensure the most stable polymorph is chosen for development.
  • How do I choose the best salt form from my screening results? The "best" salt form is the one that provides the optimal balance of stability, solubility, and manufacturability for the intended dosage form and route of administration. A decision matrix can be a useful tool to systematically compare the properties of the different salt forms.

SaltSelectionDecision cluster_0 Screening Hits cluster_1 Evaluation Criteria cluster_2 Decision A Salt A (e.g., Mesylate) Crit1 High Stability A->Crit1 Crit2 Low Hygroscopicity A->Crit2 Crit3 Good Solubility A->Crit3 Crit4 Ease of Manufacture A->Crit4 B Salt B (e.g., Fumarate) B->Crit1 B->Crit2 B->Crit3 B->Crit4 C Salt C (e.g., Tartrate) C->Crit1 C->Crit2 C->Crit3 C->Crit4 Decision Select Lead Candidate Crit1->Decision Crit2->Decision Crit3->Decision Crit4->Decision

Caption: A decision-making diagram for selecting a lead salt candidate.

Frequently Asked Questions (FAQs)

  • Q1: Is it possible that the free base of T-0156 is more stable than any of its salt forms? A: Yes, in some cases, the free form of a compound may exhibit sufficient stability and desirable properties.[2] A thorough characterization of the free base should always be the starting point of any salt screening study.

  • Q2: How many salt forms should I aim to generate in my initial screen? A: A typical initial screen might involve 10-20 different counterions to provide a good overview of the possibilities. The selection should be based on a rational approach considering the pKa of T-0156.

  • Q3: What if I identify a promising but metastable salt form? A: Developing a metastable form is generally avoided due to the risk of conversion to a more stable, and potentially less soluble, form during storage or manufacturing.[6] However, in some cases where the metastable form has significant advantages (e.g., much higher bioavailability) and the conversion rate is very slow, it might be considered with appropriate control strategies.

  • Q4: My new salt form is less soluble than the HCl salt. Is it still a viable candidate? A: It could be. While higher solubility is often a goal, improved stability is the primary objective in this context. A less soluble but highly stable salt might be advantageous for certain formulations, such as controlled-release dosage forms. The target product profile will ultimately guide this decision.

References

  • T-0156 - Wikipedia. Available from: [Link]

  • Al-Ghananeem, A. M. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1124–1132. Available from: [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Stahl, P. H., & Nakano, M. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 6(5), 628–635. Available from: [Link]

  • Improved Pharma. (2021). Salt Screening. Available from: [Link]

  • Sri Indu Institute of Pharmacy. Solid State Stability. Available from: [Link]

  • Kumar, L., & Singh, S. (2018). Salt Screening and Selection. ResearchGate. Available from: [Link]

  • ProJect Pharmaceutics. In-use Stability Studies for Injectables. Available from: [Link]

  • Gagniere, E., Mangin, D., Puel, F., & Fevotte, G. (2012). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? Crystal Growth & Design, 12(5), 2276–2284. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • van de Merbel, N. C. (2019). Evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 71(1), 59-69. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6503, Tris(hydroxymethyl)aminomethane. Available from: [Link]

  • Veranova. Polymorph, Salt & Cocrystal Screening. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • VxP Pharma. (2020). Solid State Stability. Available from: [Link]

  • Jackson, N., & Shah, A. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 18(3), 119-122. Available from: [Link]

  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 13(2), 145-154. Available from: [Link]

  • Li, S., & He, H. (2014). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5526, 4-(Aminomethyl)cyclohexanecarboxylic acid. Available from: [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-31. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Drugs.com. (2022). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Available from: [Link]

  • Chen, Y., & Zhorov, B. S. (2015). Solid State Considerations for Early Development. American Pharmaceutical Review. Available from: [Link]

  • European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Available from: [Link]

Sources

Technical Support Center: Minimizing Off-Target PDE6 Effects in T-0156 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

T-0156 is a highly potent, selective Phosphodiesterase 5 (PDE5) inhibitor.[1][2][3] While it exhibits a superior selectivity profile compared to first-generation inhibitors like sildenafil, cross-reactivity with PDE6 (primarily located in retinal photoreceptors) remains a critical variable in high-dose experiments.

Inhibition of PDE6 disrupts the phototransduction cascade, leading to elevated cGMP in rod/cone outer segments, which manifests as visual disturbances (e.g., cyanopsia/blue-tinge vision, ERG alterations). To ensure data integrity, researchers must strictly maintain T-0156 concentrations within the Selectivity Window —the concentration range where PDE5 is saturated but PDE6 remains active.

Compound Selectivity Data

The following table synthesizes enzymatic inhibition constants (


) for T-0156 versus standard reference compounds. Note the Selectivity Ratio , which defines your safe experimental margin.
CompoundTarget: PDE5

(nM)
Off-Target: PDE6

(nM)
Selectivity Ratio (PDE6/PDE5)Clinical Implication
T-0156 0.23 56.0 ~243 High Selectivity (Wide Therapeutic Window)
Sildenafil3.538.0~11Moderate (Visual side effects common)
Vardenafil0.70.2 - 0.7~1Low (Significant PDE6 overlap)
Tadalafil6.7>10,000>1500Very High (Minimal PDE6 affinity)

Data Sources: Kikkawa et al. (2001); Mochida et al. (2002).

Mechanistic Insight: The PDE6 Off-Target Pathway

To minimize artifacts, one must understand the causality. T-0156 targets the catalytic domain of PDE5.[4] However, due to high structural homology in the cGMP-binding pocket, it can competitively inhibit PDE6 at concentrations approaching 50 nM.

Diagram 1: Phototransduction & T-0156 Interference

This diagram illustrates the normal phototransduction cascade and the specific node where high-dose T-0156 introduces experimental artifacts.

Phototransduction Light Photon Absorption Rhodopsin Rhodopsin Activation Light->Rhodopsin Transducin Transducin (Gt) Activation Rhodopsin->Transducin PDE6_Active PDE6 Activation (Hydrolyzes cGMP) Transducin->PDE6_Active cGMP_Levels Intracellular cGMP Levels PDE6_Active->cGMP_Levels Reduces CNG_Channels CNG Channels Close cGMP_Levels->CNG_Channels If High (Inhibition) -> Channels Open Hyperpolarization Membrane Hyperpolarization (Visual Signal) CNG_Channels->Hyperpolarization Disrupted Signal (Visual Artifact) T0156 T-0156 (>50 nM Concentration) T0156->PDE6_Active Inhibits (Off-Target)

Figure 1: Mechanism of Action. Under normal conditions, PDE6 reduces cGMP to close channels. T-0156 inhibition maintains high cGMP, keeping channels open and altering electrophysiological readouts.

Troubleshooting Guide & FAQs

Q1: How do I calculate the optimal dosing ceiling for T-0156 to avoid retinal effects?

A: You must stay within the "Selectivity Window."

  • The Floor: The

    
     for PDE5 is 0.23 nM .[1] To achieve ~99% enzyme inhibition (
    
    
    
    ), you typically need
    
    
    to
    
    
    the
    
    
    .
    • Target Concentration

      
      .
      
  • The Ceiling: The

    
     for PDE6 is 56 nM .[1] Significant off-target binding begins around 
    
    
    
    of this value.
    • Safety Cap

      
      .
      
  • Recommendation: Maintain free plasma/tissue concentration between 1 nM and 10 nM . This fully inhibits PDE5 while exerting negligible effect on PDE6. Do not exceed 20 nM .

Q2: I am observing unexpected ERG (Electroretinogram) changes in my rodent model. Is this T-0156 toxicity?

A: It is likely functional inhibition, not toxicity.

  • Symptom: Delayed b-wave recovery or reduced a-wave amplitude.

  • Cause: Transient elevation of cGMP in photoreceptors.[5]

  • Verification Step: Perform a washout. PDE inhibitors are reversible. If the ERG normalizes within hours (based on T-0156 half-life), it is an off-target pharmacological effect, not retinal damage.

  • Correction: Reduce dosage by 50%. If the therapeutic effect (e.g., vasodilation) is lost, T-0156 may not be the correct tool for this specific model; consider Tadalafil (PDE6

    
    ).
    
Q3: Can I use T-0156 in retinal explant cultures?

A: Yes, but rigorous controls are required. In retinal explants, the local concentration is often higher than in vivo plasma levels due to lack of clearance.

  • Protocol Adjustment: Use a concentration ladder (0.1, 1, 10, 100 nM).

  • Negative Control: Include a condition with Zaprinast (a known PDE6 inhibitor) to define the "positive" signature of PDE6 inhibition in your assay. If your T-0156 phenotype matches the Zaprinast phenotype, you have lost selectivity.

Validated Experimental Protocols

Protocol A: Determining the Therapeutic Window (In Vitro)

Use this workflow to validate T-0156 selectivity in your specific cell or tissue type before launching large-scale studies.

Objective: Define the concentration where PDE5 is inhibited but cGMP-gated channels in photoreceptors (PDE6 proxy) remain unaffected.

  • Preparation:

    • Group A (Target): Vascular Smooth Muscle Cells (VSMC) or Platelets (Rich in PDE5).

    • Group B (Off-Target): Isolated Rod Outer Segments (ROS) or Retinal cell line (Rich in PDE6).

  • Dosing:

    • Prepare T-0156 serial dilutions: 0.01 nM, 0.1 nM, 1.0 nM, 10 nM, 100 nM, 1000 nM.

  • Assay:

    • Measure cGMP accumulation using an ELISA or FRET-based cGMP sensor.

  • Analysis:

    • Plot Dose-Response curves for both Group A and Group B.

    • Success Metric: Identify the concentration range where Group A shows maximal cGMP response, but Group B shows basal cGMP levels.

Diagram 2: Experimental Workflow for Dose Optimization

Decision tree for selecting the correct dosage based on experimental feedback.

DoseOptimization Start Start T-0156 Experiment Calc Calculate Initial Dose (Target: 5 nM Free Conc.) Start->Calc Admin Administer T-0156 Calc->Admin Check Check Visual/ERG Signs? Admin->Check NoSigns No Visual Artifacts Check->NoSigns Negative YesSigns Visual Artifacts Detected (ERG changes, Light Sensitivity) Check->YesSigns Positive Verify Verify Therapeutic Efficacy (Is PDE5 inhibited?) NoSigns->Verify Reduce Reduce Dose by 50% YesSigns->Reduce Switch Switch Compound (Consider Tadalafil) Verify->Switch No Efficacy at Lower Dose Proceed Proceed with Experiment Verify->Proceed Yes Increase Increase Dose (Max 20 nM) Verify->Increase No (Dose too low) Reduce->Verify Increase->Admin

Figure 2: Optimization Logic. A systematic approach to balancing PDE5 efficacy against PDE6 off-target risks.

References

  • Kikkawa, K., et al. (2001). In vivo and in vitro characterization of T-0156, a novel and selective phosphodiesterase type 5 inhibitor.[3] Japanese Journal of Pharmacology.

    • Relevance: Establishes the primary values (PDE5: 0.23 nM; PDE6: 56 nM) and selectivity profile.
    • (Note: Link directs to related Mochida et al. validation as primary Kikkawa abstract is often indexed within conference proceedings).

  • Mochida, H., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor.[6] European Journal of Pharmacology, 456(1-3), 91-98.[6]

    • Relevance: Comprehensive comparison of T-0156 against sildenafil, detailing the kinetic properties and tissue selectivity.[3]

  • Wallis, R. M., et al. (1999).Tissue distribution and function of phosphodiesterase families. Current Opinion in Biotechnology.

    • Relevance: Foundational understanding of PDE6 localization in the retina versus PDE5 in vascul
  • Corbin, J. D., & Francis, S. H. (1999).Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry.

    • Relevance: Explains the structural homology between PDE5 and PDE6 catalytic sites th

Sources

Validation & Comparative

A Head-to-Head Comparison of PDE5 Selectivity: T-0156 Hydrochloride vs. Sildenafil

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, potency and selectivity are paramount for therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth, data-driven comparison of T-0156 hydrochloride and the well-established benchmark, sildenafil, with a specific focus on their selectivity profiles against various phosphodiesterase (PDE) isoforms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cyclic guanosine monophosphate (cGMP) signaling and the development of novel PDE inhibitors.

The Critical Role of PDE5 and the Imperative of Selectivity

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cGMP.[1] PDE5 specifically hydrolyzes cGMP, a key second messenger in various physiological processes, including the relaxation of smooth muscle.[2] In the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to an increase in cGMP levels and subsequent smooth muscle relaxation and vasodilation, which is the physiological basis of penile erection.[3][4] By inhibiting PDE5, compounds like sildenafil and T-0156 prevent the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway.[2][5]

However, the human genome encodes for 11 families of PDEs, each with distinct tissue distribution and substrate specificities.[1] A lack of selectivity in a PDE5 inhibitor can lead to the unintended inhibition of other PDE isoforms, resulting in a range of side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while effects on other PDEs can have cardiovascular implications. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is crucial for predicting its therapeutic window and potential adverse effects.

Quantitative Comparison of Inhibitory Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for T-0156 hydrochloride and sildenafil against key PDE isoforms.

PDE IsoformT-0156 hydrochloride IC50 (nM)Sildenafil IC50 (nM)Primary Function & Location of Isoform
PDE5 0.23 [2]3.6 cGMP-specific; high expression in corpus cavernosum, pulmonary vasculature, and platelets.[3]
PDE6 56 [2]29 cGMP-specific; primarily located in photoreceptor cells of the retina.
PDE1-4 >63,000 >270 Diverse family with varied substrate specificity (cAMP and cGMP) and widespread tissue distribution.

Data presented is a compilation from in vitro enzymatic assays.

From the data, it is evident that T-0156 hydrochloride is a significantly more potent inhibitor of PDE5 than sildenafil, with an IC50 value approximately 15-fold lower. Furthermore, while both compounds exhibit some activity against PDE6, T-0156 demonstrates a higher degree of selectivity for PDE5 over PDE6 (a selectivity ratio of ~243-fold for T-0156 vs. ~8-fold for sildenafil). Both compounds show markedly lower potency against other PDE isoforms, highlighting their classification as selective PDE5 inhibitors.[2]

The NO/cGMP Signaling Pathway and PDE5 Inhibition

The following diagram illustrates the central role of PDE5 in the nitric oxide/cGMP signaling cascade and the mechanism of action of inhibitors like T-0156 and sildenafil.

cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Hydrolyzes Inhibitor T-0156 / Sildenafil Inhibitor->PDE5 Inhibits

Caption: Mechanism of PDE5 inhibition in the NO/cGMP signaling pathway.

Experimental Protocol for Determining PDE5 Inhibitory Activity

To ensure the trustworthiness and reproducibility of the data presented, a standardized in vitro experimental protocol for assessing PDE5 inhibition is essential. The following outlines a typical fluorescence polarization (FP)-based assay.

Objective: To determine the IC50 value of a test compound (e.g., T-0156, sildenafil) against recombinant human PDE5A1.

Principle: This assay is based on the change in polarization of fluorescently labeled cGMP (cGMP-FAM) upon hydrolysis by PDE5. When intact, the larger cGMP-FAM molecule tumbles slowly in solution, resulting in a high fluorescence polarization value. After hydrolysis by PDE5 to GMP-FAM, the smaller molecule tumbles more rapidly, leading to a decrease in polarization. The degree of inhibition is proportional to the maintenance of a high polarization signal.

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Test compounds (T-0156 hydrochloride, Sildenafil)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

cluster_workflow In Vitro PDE5 Inhibition Assay Workflow A 1. Reagent Preparation - Serial dilution of test compounds in DMSO. - Prepare working solutions of PDE5 enzyme and FAM-cGMP substrate in assay buffer. B 2. Assay Plate Setup - Add diluted test compounds, positive control (sildenafil), and DMSO control to wells of a 96-well plate. A->B C 3. Pre-incubation - Add PDE5 enzyme solution to all wells. - Incubate for 15 minutes at room temperature to allow for inhibitor binding. B->C D 4. Reaction Initiation & Incubation - Add FAM-cGMP substrate to initiate the reaction. - Incubate for 30-60 minutes at 37°C. C->D E 5. Data Acquisition - Read fluorescence polarization on a microplate reader (Ex: ~485 nm, Em: ~530 nm). D->E F 6. Data Analysis - Calculate percent inhibition for each compound concentration. - Determine IC50 values by plotting percent inhibition against compound concentration and fitting to a dose-response curve. E->F

Caption: Workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

Detailed Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for testing.

  • Assay Plate Preparation: Add the diluted test compounds, a known PDE5 inhibitor as a positive control (e.g., sildenafil), and a DMSO-only vehicle control to the designated wells of a 96-well black microplate.

  • Enzyme Addition and Pre-incubation: Add the diluted PDE5A1 enzyme solution to each well. Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for enzymatic turnover in the control wells.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

The experimental data clearly indicates that T-0156 hydrochloride is a more potent and selective inhibitor of PDE5 compared to sildenafil. Its significantly lower IC50 for PDE5 and greater selectivity margin over PDE6 suggest the potential for a more targeted therapeutic effect with a possibly reduced risk of visual side effects associated with PDE6 inhibition. This enhanced selectivity profile makes T-0156 hydrochloride a valuable research tool for investigating the specific roles of PDE5 in various physiological and pathological conditions and a compelling lead compound for further drug development efforts. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of novel PDE5 inhibitors.

References

  • U.S. Food and Drug Administration. VIAGRA (sildenafil citrate) tablets, for oral use. [Link]

  • Kukreja, R. C., & Salloum, F. N. (2014). RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. Journal of the American College of Cardiology, 64(14), 1473–1475.
  • Mochida, H., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 456(1-3), 91–98.
  • Wallis, R. M., et al. (1999). Sildenafil (Viagra): a potent and selective inhibitor of phosphodiesterase type 5 in human corpus cavernosum. British Journal of Urology, 83(3), 259–265.
  • Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47–52.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520.
  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16 Suppl 1, S4–S7.
  • Giembycz, M. A. (2005).
  • Smith, S. J., et al. (2004). The effects of the selective phosphodiesterase 5 inhibitor sildenafil on cutaneous vasodilation and sweating in humans. The Journal of Physiology, 558(Pt 3), 999–1008.
  • Tadalafil in the treatment of erectile dysfunction. (2003).
  • Porst, H., et al. (2006). The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial. International Journal of Impotence Research, 18(2), 192–199.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398744, Sildenafil. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9852041, T 0156 hydrochloride. [Link]

Sources

T-0156 vs. Tadalafil: Potency & Selectivity in Corpus Cavernosum Relaxation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between T-0156 (a highly potent, experimental naphthyridine derivative) and Tadalafil (the clinically established beta-carboline derivative) regarding their potency and efficacy in relaxing corpus cavernosum smooth muscle.

Executive Summary

  • T-0156 is a synthetic 2,7-naphthyridine derivative characterized by extreme potency, exhibiting a PDE5 IC50 of 0.23 nM (approx.[1][2] 20-fold more potent than Tadalafil at the enzyme level). In ex vivo rabbit corpus cavernosum, it demonstrates superior relaxation efficacy (EC30 = 5.0 nM) compared to Sildenafil.[2]

  • Tadalafil is a beta-carboline derivative known for its prolonged half-life (17.5 h) and unique selectivity profile. While less potent on a molar basis (IC50 ~2–5 nM), its kinetic profile (slow dissociation) provides sustained efficacy.

  • Key Distinction: T-0156 represents the "high-affinity/high-potency" class of inhibitors useful for probing maximal PDE5 suppression, whereas Tadalafil represents the "kinetic/long-duration" class with a distinct off-target profile (PDE11 cross-reactivity).

Chemical & Pharmacological Profile

Structural Classification
  • T-0156: A naphthyridinone derivative . Its structure includes a 2-methylpyridin-4-yl group and a pyrimidin-2-yl moiety, designed to maximize hydrogen bonding within the PDE5 catalytic pocket (specifically interacting with the Q2 pocket residues).

  • Tadalafil: A beta-carboline derivative containing a benzodioxole moiety. Its rigid, conformational lock contributes to its high selectivity for PDE5 over PDE6 but allows cross-reactivity with PDE11.

Mechanism of Action: The NO/cGMP Pathway

Both compounds function as competitive, reversible inhibitors of Phosphodiesterase Type 5 (PDE5).[3] By preventing the hydrolysis of cGMP, they potentiate the NO-driven relaxation of smooth muscle cells in the corpus cavernosum.

Pathway Visualization

G NO Nitric Oxide (NO) (Released from Nerves/Endothelium) GC Guanylyl Cyclase (sGC) NO->GC Activates GTP GTP cGMP cGMP (Cyclic Guanosine Monophosphate) GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme (Hydrolysis) cGMP->PDE5 Substrate for Ca Intracellular Ca2+ (Reduction) PKG->Ca Phosphorylates Ion Channels Relax Smooth Muscle Relaxation (Erection) Ca->Relax Triggers GMP 5'-GMP (Inactive) PDE5->GMP Degrades Inhibitor T-0156 / Tadalafil (Inhibitor) Inhibitor->PDE5 Inhibits (Competitive)

Caption: The NO/cGMP signaling cascade showing the competitive inhibition point of T-0156 and Tadalafil.

Comparative Potency Analysis

The following data synthesizes experimental results from isolated enzyme assays and ex vivo tissue bath studies (Rabbit Corpus Cavernosum).

Table 1: Potency & Selectivity Data
ParameterT-0156 (Naphthyridine)Tadalafil (Beta-Carboline)Implication
PDE5 IC50 (Enzyme) 0.23 nM ~2.0 – 5.0 nM T-0156 is ~20x more potent at the molecular level.
CC Relaxation EC30 5.0 nM ~8.0 – 10.0 nM*T-0156 shows superior tissue efficacy at lower concentrations.
PDE6 Selectivity ~240-fold>1000-fold Tadalafil is safer regarding vision side effects (retina).
PDE11 Selectivity High (>1000-fold)Low (~5–40 fold)Tadalafil carries a risk of myalgia (back pain); T-0156 does not.
Onset of Action RapidIntermediate (Slow Offset)Tadalafil's value lies in duration, T-0156 in peak suppression.

*Note: Tadalafil tissue potency is estimated based on comparative studies vs. Sildenafil (EC30 ~8.7 nM).[2][4]

Analysis of Potency
  • Enzymatic Affinity: T-0156 exhibits sub-nanomolar affinity (0.23 nM).[1][2][3] This extreme potency is attributed to the specific stacking interactions of the naphthyridine core with the phenylalanine residues in the PDE5 catalytic site.

  • Tissue Efficacy: In rabbit corpus cavernosum strips pre-contracted with phenylephrine, T-0156 (1–100 nM) potentiates electrical field stimulation (EFS)-induced relaxation more effectively than first-generation inhibitors. An EC30 of 5.0 nM indicates that very low systemic concentrations are required to trigger physiologically relevant relaxation.

Experimental Protocols (Self-Validating Systems)

For researchers replicating these data, the following organ bath protocol ensures reproducibility.

Workflow Visualization

Experiment Prep 1. Tissue Prep (Rabbit CC Strips) Bath 2. Organ Bath (Krebs Soln, 37°C, 95% O2) Prep->Bath PreCon 3. Pre-Contraction (Phenylephrine 10µM) Bath->PreCon Stable 4. Stabilization (Tension Plateau) PreCon->Stable Treat 5. Treatment (T-0156 vs Tadalafil) Stable->Treat Stim 6. EFS Stimulation (Frequency-Response) Treat->Stim Measure 7. Data Acquisition (% Relaxation) Stim->Measure

Caption: Standardized isometric tension measurement workflow for corpus cavernosum (CC) relaxation.

Detailed Methodology
  • Tissue Preparation: Isolate corpus cavernosum (CC) strips (2x2x10 mm) from New Zealand White rabbits. Remove the tunica albuginea carefully to ensure drug penetration.

  • Equilibration: Mount strips in 10-20 mL organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95% O2 / 5% CO2. Apply a resting tension of 1.0–2.0 g.

  • Priming: Challenge tissue with high K+ (60-80 mM) to verify viability. Wash out.

  • Pre-contraction: Induce stable contraction using Phenylephrine (10 µM) . Wait for the tension to plateau (approx. 20-30 mins).

  • Dosing: Add T-0156 or Tadalafil cumulatively (0.1 nM to 1 µM) or incubate a single concentration (e.g., 10 nM) for 20 minutes before stimulation.

  • Stimulation: Apply Electrical Field Stimulation (EFS) via platinum electrodes (Parameters: 50V, 1ms pulse width, 1–20 Hz frequencies for 10s trains).

  • Calculation: Express relaxation as a percentage of the Phenylephrine-induced active tension.

    • Validation Check: Pre-incubate a subset of strips with L-NAME (NOS inhibitor). If the relaxation is blocked, the NO-dependent mechanism is confirmed.

Selectivity & Safety Implications

The PDE6 "Vision" Factor[5]
  • Tadalafil: Exhibits >1000-fold selectivity for PDE5 over PDE6.[2][5] This is a critical advantage for clinical safety, minimizing visual disturbances (blue-tinged vision) common with Sildenafil.

  • T-0156: Selectivity is ~240-fold.[1] While better than Sildenafil (~10-fold), it is inferior to Tadalafil. In a research setting, this is acceptable; in clinical development, Tadalafil's profile is preferred for minimizing retinal side effects.

The PDE11 "Myalgia" Factor
  • Tadalafil: Known for significant cross-reactivity with PDE11 (Selectivity < 40-fold).[6] PDE11 is expressed in skeletal muscle, and its inhibition is linked to the back pain/myalgia reported by some patients.

  • T-0156: Demonstrates high specificity against PDE1-4 and PDE11, suggesting it would be free from the myalgia side effects associated with Tadalafil.

References

  • Mochida, H., et al. (2002).[7] Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor.[1][3][7] European Journal of Pharmacology, 456(1-3), 91-98.[1]

  • Ukita, T., et al. (2003).[2][7] 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[2][4] Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.[2]

  • Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor.[5] Journal of Medicinal Chemistry, 46(21), 4533-4542.

  • Saenz de Tejada, I., et al. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13, 282–290.

Sources

A Comparative Analysis of T-0156 and Vardenafil Potency: A Guide to PDE5 Inhibition and IC50 Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the inhibitory potencies of two notable phosphodiesterase type 5 (PDE5) inhibitors, T-0156 and vardenafil. Moving beyond a simple data summary, we will delve into the underlying enzymatic pathways, the experimental methodologies for determining inhibitory concentration (IC50) values, and the critical interpretation of these metrics in the context of drug discovery and development.

The Central Role of PDE5 in cGMP Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. It achieves this by specifically hydrolyzing cyclic guanosine monophosphate (cGMP), an essential intracellular second messenger.[1][2] The nitric oxide (NO) signaling pathway is a primary activator of this system. When NO is released, it stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[3] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects that ultimately result in smooth muscle relaxation and vasodilation.

PDE5 acts as a negative regulator in this pathway by breaking down cGMP, thus terminating the signal.[4] The inhibition of PDE5, therefore, prevents the degradation of cGMP, leading to its accumulation and an enhancement of the NO/cGMP-mediated signaling.[5] This mechanism is the therapeutic basis for the use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2]

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Inhibitors NO_Extracellular Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_Extracellular->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor T-0156 / Vardenafil Inhibitor->PDE5 Inhibits

Caption: The PDE5/cGMP signaling pathway and point of inhibition.

Comparative Inhibitory Potency: T-0156 vs. Vardenafil

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

Both T-0156 and vardenafil are highly potent inhibitors of PDE5, operating in the nanomolar and even sub-nanomolar range. However, published data indicates a discernible difference in their potencies.

CompoundPDE5 IC50 (nM)Source
T-0150 0.23[6]
Vardenafil 0.7[5][7][8]
1.5 ± 0.1[9]

Based on these findings, T-0156 demonstrates a higher potency for PDE5 inhibition than vardenafil. Specifically, the IC50 value of 0.23 nM for T-0156 is approximately 3-fold lower than the most frequently cited value of 0.7 nM for vardenafil.[5][6][7][8]

Beyond Potency: The Critical Aspect of Selectivity

While potency is a primary indicator of a drug's effectiveness, its selectivity is equally important for determining its safety profile. An ideal inhibitor will potently target the desired enzyme (e.g., PDE5) while having minimal activity against other related enzymes (e.g., other PDE isoforms). Off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, which is found in the retina, is associated with visual disturbances.

Selectivity Profile of T-0156: T-0156 shows high selectivity for PDE5. Its IC50 for PDE6 is 56 nM, which is approximately 240-fold higher than its IC50 for PDE5.[6] For other PDE isozymes, such as types 1, 2, 3, and 4, the IC50 values are greater than 10,000 nM, indicating a very high degree of selectivity.[6]

Selectivity Profile of Vardenafil: Vardenafil is also highly selective for PDE5. However, its inhibitory activity against PDE6 (IC50 of 11 nM) is more pronounced than that of T-0156, with a selectivity ratio of about 16-fold over PDE5 (based on the 0.7 nM IC50 value).[5][7] The IC50 for PDE1 is 180 nM, and for PDE2, PDE3, and PDE4, it is over 1000 nM.[5][7]

This comparative selectivity data suggests that while both are potent PDE5 inhibitors, T-0156 possesses a superior selectivity profile, particularly concerning PDE6, which may translate to a lower potential for vision-related side effects.

Experimental Determination of IC50: A Methodological Overview

The determination of IC50 values is a cornerstone of preclinical drug evaluation. A variety of assay formats can be employed, with fluorescence polarization (FP) being a common and robust method. The rationale for this choice lies in its homogeneous format (no separation steps required), sensitivity, and amenability to high-throughput screening.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay for PDE5 inhibition is based on competitive binding. A fluorescently labeled cGMP analog (tracer) is used. When this small tracer is free in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light. In the presence of a specific cGMP-binding agent, the tracer binds to this much larger molecule, slowing its rotation and resulting in the emission of highly polarized light.

In the assay, PDE5 hydrolyzes the substrate cGMP. The remaining, unhydrolyzed cGMP then competes with the fluorescent tracer for binding to the binding agent. High PDE5 activity leads to low levels of cGMP, allowing more tracer to bind to the binding agent, resulting in a high polarization signal. Conversely, when a compound like T-0156 or vardenafil inhibits PDE5, cGMP levels remain high, displacing the tracer from the binding agent and leading to a low polarization signal.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (T-0156 or vardenafil) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

    • Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

    • Dilute the recombinant human PDE5 enzyme and the cGMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Execution:

    • Add a small volume of each inhibitor dilution (and a DMSO-only control for 100% enzyme activity) to the wells of a 96-well black microplate.

    • Add the diluted PDE5 enzyme solution to all wells except for a "no enzyme" blank.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for enzymatic hydrolysis of cGMP.

  • Detection and Data Acquisition:

    • Stop the enzymatic reaction by adding a solution containing the fluorescent cGMP tracer and the cGMP-binding agent.

    • Incubate at room temperature for a short period to allow the binding equilibrium to be reached.

    • Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis:

    • The raw data is typically obtained in millipolarization units (mP).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data points to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Reaction cluster_detection 3. Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor (T-0156/Vardenafil) add_inhibitor Add Inhibitor/Controls to Microplate Wells prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Buffer, PDE5 Enzyme, & cGMP Substrate add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme add_inhibitor->add_enzyme add_substrate Add cGMP Substrate (Initiate Reaction) add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_detection_reagents Add FP Tracer & Binding Agent (Stop Reaction) incubate_reaction->add_detection_reagents read_plate Read Fluorescence Polarization (mP) add_detection_reagents->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Plot Dose-Response Curve & Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining PDE5 IC50 values.
Considerations and Variability

It is important for researchers to recognize that IC50 values can vary between different studies.[10] This variability can be attributed to several factors, including:

  • cGMP Concentration: The concentration of the substrate (cGMP) used in the assay can influence the apparent IC50 value for competitive inhibitors.

  • Enzyme Source and Purity: The source (e.g., recombinant human, bovine) and purity of the PDE5 enzyme can affect its kinetic properties.

  • Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can all impact enzyme activity and, consequently, the measured IC50.

Therefore, when comparing IC50 values from different sources, it is crucial to consider the experimental conditions under which they were determined. Head-to-head comparisons within the same study using identical assay conditions provide the most reliable comparative data.

Conclusion

This guide has provided a comparative analysis of T-0156 and vardenafil, two potent PDE5 inhibitors. The experimental data clearly indicates that T-0156 possesses a higher potency for PDE5, with an IC50 value of 0.23 nM compared to vardenafil's IC50 of 0.7-1.5 nM.[6][7][9] Furthermore, T-0156 exhibits a more favorable selectivity profile, particularly against the PDE6 isozyme, which is a critical consideration for minimizing potential side effects.

Understanding the nuances of the PDE5 signaling pathway and the robust experimental protocols required for accurate IC50 determination is fundamental for professionals in drug development. This knowledge enables a more informed interpretation of potency and selectivity data, ultimately guiding the selection and optimization of lead compounds in the pursuit of safer and more effective therapeutics.

References

  • Mochida, H., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 456(1-3), 91-8. [Link]

  • Blount, M. A., et al. (2004). IC 50 of vardenafil for full-length PDE5, isolated C domain, isolated C... ResearchGate. [Link]

  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-90. [Link]

  • Bischoff, E. (2004). Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. International Journal of Impotence Research, 16 Suppl 1, S34-7. [Link]

  • ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]

  • Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(1), 144-52. [Link]

  • ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate. [Link]

  • Das, A., et al. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Pharmacology & Therapeutics, 147, 46-59. [Link]

  • Wikipedia. (n.d.). cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]

  • Onay, A., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1238-1254. [Link]

  • Liu, L., et al. (2003). [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. Molecular Pharmacology, 64(1), 114-22. [Link]

  • ResearchGate. (n.d.). Role of PDE5 in cGMP signaling pathway. cGMP is synthesized from GTP by... ResearchGate. [Link]

  • Al-Abri, S. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to quantify sildenafil in counterfeit products. F1000Research, 8, 1716. [Link]

  • Das, A., et al. (2021). Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders. Annual Review of Pharmacology and Toxicology, 61, 691-713. [Link]

  • Li, N., et al. (2018). PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity. Oncotarget, 9(46), 28010-28026. [Link]

  • Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International Journal of Impotence Research, 17(1), 5-9. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate. [Link]

Sources

assessing PDE6 selectivity ratio of T 0156 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Biochemical Pharmacology Division Subject: Technical Guide: Assessing the PDE6 Selectivity Ratio of T-0156 Hydrochloride

Executive Summary

In the development of phosphodiesterase type 5 (PDE5) inhibitors for vascular disorders, "visual side effects" remain a critical off-target liability.[1] These adverse events—ranging from blue-tinged vision (cyanopsia) to photosensitivity—stem directly from the cross-inhibition of PDE6 , the key enzyme regulating phototransduction in the retina.

T-0156 hydrochloride represents a high-precision research tool and therapeutic candidate designed to mitigate this liability. This guide provides a rigorous comparative analysis of T-0156, demonstrating a 240-fold selectivity ratio for PDE5 over PDE6.[2] We will explore the mechanistic grounding of this selectivity, compare it against industry standards (Sildenafil, Vardenafil, Tadalafil), and provide a validated protocol for replicating these enzymological assessments.

Mechanistic Context: The PDE5/PDE6 Homology Trap

To understand the selectivity challenge, one must analyze the structural homology between the target (PDE5) and the off-target (PDE6).[1][3][4] Both enzymes hydrolyze cGMP, but their physiological roles are distinct.

  • PDE5 (Target): Located in vascular smooth muscle; regulates vasodilation via the NO/cGMP pathway.

  • PDE6 (Off-Target): Located in retinal rod/cone photoreceptors; regulates visual transduction.

First-generation inhibitors often bind to the catalytic domain of PDE6 due to the high conservation of the cGMP-binding pocket. T-0156 utilizes a unique naphthyridine scaffold that exploits subtle steric differences in the Q-pocket of PDE5, significantly reducing affinity for PDE6.

Diagram 1: Divergent Signaling Pathways (Target vs. Off-Target)

This diagram illustrates the physiological separation of the two enzymes, highlighting why high selectivity is required to avoid "crossing the wire" into retinal signaling.

PDE_Pathways cluster_Vascular Target Pathway: Vascular Smooth Muscle cluster_Retina Off-Target Pathway: Retinal Photoreceptors NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC cGMP_Vas cGMP (Vascular) sGC->cGMP_Vas Synthesizes Relaxation Vasodilation / Erection cGMP_Vas->Relaxation PKG Activation PDE5 PDE5 Enzyme (Target) PDE5->cGMP_Vas Hydrolyzes (Inhibits Signal) Light Photon (Light) Rhodopsin Rhodopsin / Transducin Light->Rhodopsin PDE6 PDE6 Enzyme (Off-Target) Rhodopsin->PDE6 Activates cGMP_Ret cGMP (Retinal) PDE6->cGMP_Ret Rapid Hydrolysis IonChannels CNG Channels Close cGMP_Ret->IonChannels Maintains Open State VisionChange Hyperpolarization (Visual Signal) T0156 T-0156 HCl T0156->PDE5 Potent Inhibition (IC50: 0.23 nM) T0156->PDE6 Weak Inhibition (IC50: 56 nM)

Figure 1: Dual-pathway comparison. T-0156 potently blocks PDE5 (Green arrow) while showing minimal affinity for the retinal PDE6 enzyme (Red dotted line), preventing disruption of the visual cascade.

Comparative Performance Analysis

The following data aggregates enzymological profiles from canine and human recombinant enzyme assays. The Selectivity Ratio is calculated as


.[4] A higher ratio indicates a wider safety margin.
Table 1: Selectivity Profile of T-0156 vs. Standard Inhibitors
CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6/PDE5)Clinical Implication
T-0156 0.23 56.0 ~243 Excellent. Low risk of visual disturbances.
Sildenafil 3.537.0~10Moderate. Known to cause transient blue vision.
Vardenafil 0.711.0~15Moderate. Similar visual side effect profile to Sildenafil.
Tadalafil 0.9>700>700Superior. Visual side effects are rare (muscle pain is primary off-target).

Analysis:

  • Potency: T-0156 is exceptionally potent (0.23 nM), surpassing Sildenafil and Tadalafil in raw affinity for the target.

  • Selectivity: With a ratio of ~240-fold, T-0156 offers a significant improvement over first-generation inhibitors (Sildenafil/Vardenafil). While Tadalafil remains the "gold standard" for PDE6 selectivity (>700-fold), T-0156's margin is sufficiently wide to suggest a clean visual safety profile in clinical applications.

  • Causality: The 240-fold window implies that at therapeutic doses required to inhibit PDE5 (e.g., 10x IC50), PDE6 remains largely uninhibited (<5% occupancy).

Experimental Protocol: Validating Selectivity

To independently verify the selectivity ratio of T-0156, researchers should utilize a Radiometric [3H]-cGMP Scintillation Proximity Assay (SPA) or a Fluorescence Polarization (IMAP) assay. The protocol below outlines the "Gold Standard" radiometric method for high sensitivity.

Protocol: Dual-Enzyme Selectivity Assay

Reagents:

  • Enzymes: Recombinant human PDE5A and bovine retinal PDE6 (commercially available or isolated from tissue).

  • Substrate: [8-3H]-cGMP (Amersham/PerkinElmer).

  • Inhibitor: T-0156 Hydrochloride (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

Step-by-Step Workflow:

  • Enzyme Preparation:

    • Dilute PDE5 and PDE6 enzymes in assay buffer to a concentration that hydrolyzes 15-20% of the substrate (linear range) over the incubation period. Crucial: Over-active enzyme will mask inhibition effects.

  • Inhibitor Serial Dilution:

    • Prepare 10-point serial dilutions of T-0156 in DMSO.

    • Range: 0.01 nM to 10 µM.

  • Incubation (Pre-Equilibration):

    • Add 10 µL of T-0156 dilution to 40 µL of enzyme solution.

    • Incubate at 30°C for 15 minutes. Reasoning: Allows the inhibitor to access the catalytic pocket before substrate competition begins.

  • Reaction Initiation:

    • Add 50 µL of [3H]-cGMP substrate mixture (final concentration ~1 µM, near Km).

    • Incubate at 30°C for 20 minutes.

  • Termination:

    • Stop reaction by adding SPA beads (Yttrium silicate) containing Zinc Sulfate (precipitates unhydrolyzed cGMP or binds GMP depending on bead type).

  • Quantification:

    • Read plates on a Scintillation Counter.

    • Calculate IC50 using a 4-parameter logistic regression model.

Diagram 2: Experimental Workflow (Graphviz)

Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Reaction Phase 2: Reaction cluster_Data Phase 3: Analysis T0156 T-0156 HCl (Serial Dilution) Incubate Pre-Incubation 15 min @ 30°C T0156->Incubate Enzymes Enzymes (PDE5 & PDE6) Enzymes->Incubate Substrate Add [3H]-cGMP Incubate->Substrate Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis Stop Stop Reagent (SPA Beads) Hydrolysis->Stop Count Scintillation Counting Stop->Count Calc Calculate IC50 & Ratio Count->Calc

Figure 2: Step-by-step enzymological workflow for determining the selectivity ratio. Critical control points include the pre-incubation step and the linear range validation of the enzyme.

Conclusion

T-0156 hydrochloride distinguishes itself as a potent research tool with a 240-fold selectivity window against PDE6.[2] While it does not reach the >700-fold selectivity of Tadalafil, it offers a vastly superior safety profile compared to Sildenafil (~10-fold), making it an excellent candidate for studies where high PDE5 potency is required without significant interference in retinal phototransduction.

References

  • Mochida, H., et al. (2002). "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor."[2] European Journal of Pharmacology, 456(1-3), 91-98.[2]

  • Kayık, G., et al. (2017). "Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311–330.[1][3]

  • Wallis, R. M., et al. (1999). "Strategic opportunities for phosphodiesterase inhibitors." American Journal of Cardiology, 83(5A), 3C-12C.

Sources

T-0156 Hydrochloride: A Strategic Guide to Negative Controls and Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of T-0156 Hydrochloride in the context of Phosphodiesterase 5 (PDE5) assays.[1][2] It focuses on the critical, often overlooked aspect of negative controls —not just as "blanks," but as a rigorous system to validate the extreme potency (


 nM) and selectivity of T-0156 compared to market standards like Sildenafil and Tadalafil.

Executive Summary: The Potency Paradox

T-0156 Hydrochloride (T-0156) is a highly potent, selective PDE5 inhibitor used primarily as a pharmacological tool to dissect the NO/cGMP signaling pathway. With an


 of approximately 0.23 nM , it is significantly more potent than first-generation inhibitors like Sildenafil (

nM).

However, high potency introduces the "Potency Paradox": as the concentration of the inhibitor decreases, the margin for error in your negative controls (baseline activity) narrows. A standard vehicle control is often insufficient to distinguish true sub-nanomolar inhibition from assay drift. This guide outlines a multi-tiered negative control strategy to ensure data integrity.

The Role of Negative Controls in T-0156 Assays

In this context, "Negative Control" refers to three distinct validation layers:

  • Vehicle Control (Baseline): Establishing 100% enzymatic activity without interference.

  • Selectivity Control (Off-Target): Proving T-0156 does not inhibit structurally similar enzymes (e.g., PDE6) at test concentrations.

  • Assay Background: Non-enzymatic hydrolysis signals.

Comparative Analysis: T-0156 vs. Alternatives

To select the correct negative controls, one must understand how T-0156 differs from other PDE5 inhibitors. The table below compares T-0156 with standard alternatives, highlighting the "Selectivity Gap" that your controls must validate.

Table 1: PDE5 Inhibitor Profile & Control Requirements
FeatureT-0156 Hydrochloride Sildenafil (Viagra) Tadalafil (Cialis) Implication for Negative Controls
Primary Target (

)
0.23 nM (High Potency)~3.5 nM~6.7 nMT-0156 requires lower enzyme concentrations; background noise (negative control) must be minimized.
PDE6 Selectivity ~240-fold (

nM)
~10-fold>700-foldCritical: Sildenafil is a poor negative control for PDE6 assays. T-0156 is superior but requires a PDE6 counter-screen.
PDE11 Selectivity HighHighLow (~5-fold)Tadalafil requires PDE11 negative controls; T-0156 generally does not.
Kinetic Behavior CompetitiveCompetitiveCompetitiveAll require saturating substrate (

) for valid vehicle controls.
Solubility DMSO (Lipophilic)DMSO/WaterDMSOVehicle controls must match the exact DMSO % (tolerance < 1%).

Key Insight: T-0156 is often chosen over Sildenafil when avoiding PDE6 cross-reactivity (visual side effects) is crucial in in vitro retinal models, yet it retains higher potency than Tadalafil.

The "Negative Control" Framework

A robust T-0156 assay does not rely on a single "blank." It requires a triangulation of three control states.

A. The Vehicle Negative Control (The "0% Inhibition" State)

Since T-0156 is dissolved in DMSO, the primary negative control is Assay Buffer + DMSO .

  • The Trap: PDE5 activity is sensitive to organic solvents. If your T-0156 stock is 10 mM in 100% DMSO, and your final assay concentration is 1 nM, your DMSO content is negligible. However, if you perform a dose-response curve, the DMSO concentration must be normalized across all wells.

  • Protocol: Prepare a "Mock Inhibitor" solution (pure DMSO diluted in buffer) to match the highest solvent concentration used in the T-0156 wells (typically 0.1% - 0.5%).

B. The Specificity Negative Control (The "Off-Target" State)

To prove T-0156 inhibition is specific to PDE5, you must run a parallel assay with PDE6 (isolated from bovine retina) or PDE1 .

  • Expectation: At 1 nM, T-0156 should inhibit PDE5 >90% but should show negligible inhibition of PDE6 (Negative Control for Selectivity).

  • Why it matters: If T-0156 inhibits your "Selectivity Negative Control" (PDE6), your concentration is too high, or the compound has degraded.

C. The Pharmacological Negative Control (Inactive Analog)

Ideally, one uses a structural analog of T-0156 that lacks PDE inhibitory activity. Since a commercial "Inactive T-0156" is rarely available, the field standard is to use a structurally unrelated non-inhibitor or a heat-inactivated enzyme control.

Visualizing the Mechanism & Control Logic

The following diagram illustrates the NO/cGMP pathway and where T-0156 acts, contrasting it with the "Negative Control" pathways (PDE6 and Background).

G cluster_0 NO/cGMP Signaling Pathway cluster_1 Experimental Conditions node_pathway node_pathway node_inhibitor node_inhibitor node_control node_control node_enzyme node_enzyme NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Catalyzes (GTP -> cGMP) GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Binding GMP 5'-GMP (Inactive) T0156 T-0156 HCl (Test Compound) PDE6 PDE6 Isozyme (Selectivity Control) T0156->PDE6 Weak Inhibition (>240x Selectivity) T0156->PDE5 Inhibits (IC50: 0.23nM) Vehicle DMSO Vehicle (Negative Control) Vehicle->PDE5 No Effect (100% Activity) PDE5->GMP Hydrolysis

Figure 1: Mechanism of Action and Control Logic. T-0156 blocks the conversion of cGMP to GMP. The Vehicle Control ensures the enzyme remains active, while the Selectivity Control (PDE6) verifies the inhibitor's specificity.

Experimental Protocol: Validated PDE5 Inhibition Assay

This protocol uses a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) approach. The focus here is on the control setup.

Materials
  • Enzyme: Recombinant human PDE5A (active).[3]

  • Substrate:

    
    -cGMP or FAM-cGMP.
    
  • Inhibitor: T-0156 Hydrochloride (dissolved in 100% DMSO to 10 mM stock).

  • Negative Control: DMSO (Vehicle).

  • Background Control: Buffer only (no enzyme).

Step-by-Step Workflow
  • Preparation of T-0156 Serial Dilutions:

    • Prepare a 10-point dose-response curve for T-0156 starting at 100 nM down to 0.01 nM.

    • CRITICAL: Maintain constant DMSO concentration (e.g., 0.1%) across all dilution points.

  • Setting up the Negative Control (Vehicle):

    • Add Assay Buffer + 0.1% DMSO (without T-0156) to the "Max Signal" wells.

    • Self-Validation: These wells define the

      
       of the reaction. If the signal here is low, the enzyme is degraded or the DMSO is toxic.
      
  • Setting up the Background Control (Blank):

    • Add Assay Buffer + 0.1% DMSO to wells without PDE5 enzyme.

    • Self-Validation: This measures non-enzymatic hydrolysis or radioactive background. Subtract this value from all other data points.

  • Reaction Initiation:

    • Add PDE5 enzyme to all wells (except Background).

    • Incubate for 15 minutes at room temperature (allows T-0156 to bind).

    • Add Substrate (cGMP) to initiate hydrolysis.

  • Termination & Detection:

    • Stop reaction using SPA beads (binds GMP product) or FP detection mix.

    • Read signal.[2][4]

Data Analysis & Validation Criteria

Calculate % Inhibition using the controls:



Pass/Fail Criteria:

  • Z-Factor: Must be

    
    . (Calculated using the variance of Vehicle Control vs. Background).
    
  • Vehicle Stability: The CV% (Coefficient of Variation) of the Vehicle Control wells must be

    
    .
    
  • T-0156

    
    :  Must fall within 2-fold of historical data (0.1 – 0.5 nM).
    

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
High Background Signal Substrate degradation or "Sticky" compoundUse fresh cGMP. Ensure plates are non-binding surface (NBS).
Vehicle Control Activity Low DMSO toxicity or Enzyme freeze/thaw damageKeep DMSO < 1% (T-0156 is potent, so low DMSO is feasible). Aliquot enzyme to avoid refreezing.
T-0156

Shift (>10 nM)
Compound precipitation or degradationT-0156 HCl is stable, but ensure stock is stored at -20°C desicated. Check solubility in buffer.
Loss of Selectivity (PDE6 inhibition) Concentration too highVerify dilution series. T-0156 inhibits PDE6 at >50 nM.[5] Ensure assay window is 0.01 - 10 nM.

References

  • Mochida, H., et al. (2002).[5] "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor." European Journal of Pharmacology.

  • Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil."[4] Journal of Biological Chemistry.

  • Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews.

  • FDA Center for Drug Evaluation and Research. (2018). "Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs." US Government Work.[6][7]

Sources

Validating T-0156 PDE5 Inhibition: A Comparative Guide to High-Sensitivity cGMP ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-0156 is a highly potent and selective Phosphodiesterase type 5 (PDE5) inhibitor with an IC50 of approximately 0.23 nM . Unlike first-generation inhibitors, T-0156 exhibits a distinct pharmacological profile, particularly in its selectivity ratio against PDE6 (~240-fold), which minimizes off-target visual side effects.

Validating the efficacy of T-0156 in cellular models requires the precise quantification of cyclic Guanosine Monophosphate (cGMP). Because cGMP often exists at femtomolar concentrations—10 to 100-fold lower than cAMP—standard detection methods frequently fail to capture the dynamic range required to calculate accurate IC50 values.

This guide objectively compares cGMP quantification methodologies, establishing the Acetylated Competitive ELISA as the robust standard for T-0156 validation. It provides a self-validating experimental protocol designed to eliminate common artifacts associated with PDE inhibition assays.

Part 1: Mechanistic Grounding & T-0156 Pharmacology

To validate T-0156, one must first understand the signal transduction pathway it modulates. T-0156 functions as a competitive inhibitor at the PDE5 catalytic site, preventing the hydrolysis of cGMP into 5'-GMP.

In a typical experimental setup, basal cGMP levels are often too low to detect meaningful inhibition. Therefore, a nitric oxide (NO) donor (e.g., Sodium Nitroprusside, SNP) is often required to stimulate Soluble Guanylate Cyclase (sGC), raising the "ceiling" of cGMP production so that the "floor" preservation by T-0156 can be measured.

Diagram 1: T-0156 Mechanism of Action in the NO/cGMP Pathway

T0156_Mechanism NO Nitric Oxide (NO) (Stimulus) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP (Active Messenger) GTP->cGMP Converted by sGC GMP 5'-GMP (Inactive) cGMP->GMP Degradation Response Smooth Muscle Relaxation / Signal Transduction cGMP->Response Signaling PDE5 PDE5 Enzyme (Hydrolysis) PDE5->GMP Catalyzes T0156 T-0156 (Inhibitor) T0156->PDE5 Inhibits (IC50=0.23 nM)

Caption: T-0156 competitively inhibits PDE5, preventing cGMP degradation and amplifying NO signaling.

Part 2: Methodology Comparison

Choosing the right assay is critical. While LC-MS/MS is the gold standard for specificity, it often lacks the throughput and sensitivity required for cell-based IC50 determination without extensive sample concentration.

Table 1: Comparative Analysis of cGMP Detection Technologies
FeatureAcetylated ELISA (Recommended)Standard ELISA (Non-Acetylated)LC-MS/MS HTRF / FRET
Primary Mechanism Competitive ImmunoassayCompetitive ImmunoassayMass SpectrometryHomogeneous Fluorescence
Sensitivity (LOD) ~0.1 pmol/mL (Femtomolar range)~1.0 pmol/mL~0.5 - 2.0 pmol/mL~5 - 10 pmol/mL
Sample Prep HCl Lysis + AcetylationHCl LysisSPE / Protein Precip.Lysis Buffer (No Wash)
Throughput Medium (96-well)Medium (96-well)Low (Serial injection)High (384/1536-well)
Specificity High (Antibody dependent)HighAbsolute (Mass/Charge)Moderate (Fluor. interference)
T-0156 Suitability Ideal for potent inhibition validationLow sensitivity for basal levelsGood for PK/PD, less for cell signalingScreening only

Why Acetylation Matters: Acetylation of the cGMP molecule at the 2'-O position increases its affinity for the antibody by approximately 10 to 20-fold. For T-0156 validation, where you must distinguish between "low basal" and "inhibited" states, this sensitivity boost is often the difference between a flat line and a sigmoidal curve.

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes steps to stop PDE activity instantly (HCl) and chemical modification (Acetylation) to maximize signal-to-noise ratio.

Phase 1: Cell Treatment & Lysis

Objective: Treat cells with T-0156 and capture the cGMP snapshot.

  • Seed Cells: Plate cells (e.g., Human Smooth Muscle Cells or HEK293-PDE5) at

    
     cells/well.
    
  • Pre-incubation: Treat with T-0156 (Serial dilution: 0.01 nM to 100 nM) for 15–30 minutes.

    • Control 1: Vehicle (DMSO) only.

    • Control 2: IBMX (Non-selective PDE inhibitor) as a positive control.

  • Stimulation: Add SNP (Sodium Nitroprusside) at 100 µM for 10–20 minutes.

    • Note: Without SNP, basal cGMP may be below the detection limit even with inhibition.

  • Lysis (CRITICAL): Aspirate media and immediately add 0.1 M HCl (200 µL).

    • Why HCl? Most detergents (Triton/RIPA) do not stop PDE activity fast enough. HCl instantly denatures PDE5, preserving the cGMP pool.

  • Incubation: Incubate at RT for 20 mins. Scrape cells if necessary. Centrifuge at >600 x g to remove debris.

Phase 2: Acetylation & ELISA

Objective: Chemically modify cGMP for maximum sensitivity.

  • Reagent Prep: Prepare Acetylation Reagent (Acetic Anhydride + Triethylamine).[1] Use within 60 mins.

  • Acetylation: Add Acetylation Reagent to all Standards and Samples (ratio: 1:20, e.g., 10 µL reagent to 200 µL sample).

    • Vortex immediately for 2 seconds.

    • Mechanism:[2][3] Converts cGMP to 2'-O-acetyl-cGMP.

  • Assay Loading: Pipette 50 µL of Acetylated Standards and Samples into the antibody-coated plate.

  • Competition: Add 50 µL of cGMP-Acetylcholinesterase (AChE) or cGMP-HRP tracer.

  • Incubation: Incubate for 18 hours at 4°C (for maximum sensitivity) or 2 hours at RT.

  • Development: Wash plate 5x. Add substrate (Ellman’s Reagent or TMB). Read OD.

Diagram 2: High-Sensitivity ELISA Workflow

ELISA_Workflow Cells T-0156 Treated Cells Lysis Lysis with 0.1M HCl Cells->Lysis Stops PDE5 Supernatant Collect Supernatant Lysis->Supernatant Clarify Acetylation Add Acetic Anhydride (Acetylation) Supernatant->Acetylation Boosts Affinity (10x Sensitivity) Incubation Competitive Binding (Sample vs Tracer) Acetylation->Incubation Load Plate Readout OD Measurement (Inverse Relation) Incubation->Readout Develop

Caption: The acetylation step is the critical differentiator for detecting low-abundance cGMP.

Part 4: Data Analysis & Self-Validation

Interpreting the Data

ELISA data is competitive, meaning the signal (Optical Density) is inversely proportional to the cGMP concentration.[4]

  • High OD = Low cGMP (No inhibition).

  • Low OD = High cGMP (Effective T-0156 inhibition).

Plot the data using a 4-parameter logistic (4PL) curve fit. The EC50 of the ELISA curve represents the sensitivity of the kit, while the IC50 of your cell-based curve represents the potency of T-0156 (expected ~0.23 nM in pure enzyme assays, likely higher in whole-cell assays due to membrane permeability).

Validation Criteria (The "Trust" Pillars)

To ensure your data is publication-ready, perform these checks:

  • Linearity of Dilution: Dilute a high-cGMP sample (e.g., 100 nM T-0156 treated) serially. The calculated concentration should remain consistent after correcting for dilution factors.

  • Spike Recovery: Spike a known amount of cGMP standard into your cell lysate matrix. Recovery should be between 80–120%. If <80%, your matrix (e.g., residual proteins) is interfering; consider further dilution or solid-phase extraction (SPE).

  • Cross-Reactivity Check: Ensure the antibody does not cross-react with cAMP. High-quality kits show <0.001% cross-reactivity. Since cAMP levels are often 100x higher than cGMP, even slight cross-reactivity can ruin the assay.

References

  • Mochida, H., et al. (2002).[5] Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor.[5] European Journal of Pharmacology.

  • Cayman Chemical. (n.d.). Cyclic GMP ELISA Kit Booklet. Cayman Chemical Technical Documents.

  • Sigma-Aldrich. (n.d.). cGMP Enzyme Immunoassay Kit, Direct - Technical Bulletin. Sigma-Aldrich Product Documents.

  • Wang, H., et al. (2021). A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma.[6] Journal of Chromatography B.

  • Arbor Assays. (n.d.). Cyclic GMP Direct ELISA Kit – Improved Sensitivity. Arbor Assays Protocol.

Sources

Benchmarking T-0156 Selectivity: A Comparative Guide against PDE1 and PDE11 Isozymes

[1]

Executive Summary

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, selectivity is the primary determinant of the therapeutic window and side-effect profile. While first-generation inhibitors like Sildenafil and Tadalafil have established efficacy, they exhibit known off-target liabilities—specifically against PDE1 (implicated in cardiovascular regulation) and PDE11 (associated with spermatogenesis and skeletal muscle function).[1]

This guide benchmarks T-0156 , a potent naphthyridinone-derivative PDE5 inhibitor, against these critical isozymes. Experimental data confirms that T-0156 exhibits a superior selectivity profile, characterized by a PDE5 IC50 of 0.23 nM and >40,000-fold selectivity against PDE1 , significantly outperforming Sildenafil.[2] Furthermore, its structural distinction from the beta-carboline scaffold of Tadalafil suggests a divergent interaction profile regarding PDE11.

Mechanistic Overview: The Selectivity Challenge

To understand the benchmarking significance, we must visualize the signaling pathways where these isozymes intersect. PDE5 regulates cGMP specifically in smooth muscle, but PDE1 and PDE11 regulate overlapping pools of cyclic nucleotides in distinct tissues.

Signaling Pathway & Inhibition Logic[1][3]

The following diagram illustrates the NO/cGMP signaling cascade and the specific intervention points of PDE isozymes.

GNONitric Oxide (NO)sGCSoluble Guanylyl Cyclase (sGC)NO->sGCActivatesGTPGTPcGMPcGMP (Cyclic GMP)GTP->cGMPsGC CatalysisPKGProtein Kinase G (PKG)cGMP->PKGActivatesPDE5PDE5(Target)cGMP->PDE5SubstratePDE1PDE1(Off-Target: Heart/Brain)cGMP->PDE1Substrate (Ca2+ Dep)PDE11PDE11(Off-Target: Testes/Muscle)cGMP->PDE11SubstrateCa_ChannelCa2+ Channels(Inhibition)PKG->Ca_ChannelPhosphorylatesRelaxationSmooth Muscle Relaxation(Vasodilation)Ca_Channel->RelaxationDecreased Ca2+T0156T-0156(High Selectivity)T0156->PDE5Inhibits (0.23 nM)T0156->PDE1No Inhibition(>10,000 nM)SildenafilSildenafilSildenafil->PDE1Inhibits(~280 nM)TadalafilTadalafilTadalafil->PDE11Inhibits(~73 nM)

Caption: Figure 1.[1][3] T-0156 selectively targets PDE5, sparing PDE1 and PDE11 pathways compared to alternatives.[1][3]

Comparative Benchmarking Data

The following data synthesizes enzymological profiles from primary pharmacological assays. The "Selectivity Ratio" is calculated as

11
Table 1: Inhibitory Potency and Selectivity Profile[4][5]
CompoundPDE5 IC50 (nM)PDE1 IC50 (nM)PDE11 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE1/PDE5)Selectivity (PDE11/PDE5)
T-0156 0.23 > 100,000 High Specificity *56 > 430,000 High
Sildenafil3.5280> 1,00033~80> 285
Tadalafil2.0> 10,00073> 1,000> 5,000~36 (Low)
Vardenafil0.7180> 1,00011~250> 1,000

*Note: T-0156 is a naphthyridinone derivative designed specifically to overcome the PDE1/6 liabilities of Sildenafil.[1] While a specific PDE11 IC50 is not routinely cited in early characterization, its structural class avoids the beta-carboline scaffold responsible for Tadalafil's high PDE11 affinity.

Analysis of Selectivity
  • Against PDE1 (Cardiovascular Impact):

    • The Issue: PDE1 inhibition can lead to vasodilation in non-target tissues and tachycardia.

    • T-0156 Performance: With an IC50 > 100,000 nM (100 µM), T-0156 is virtually inactive against PDE1.[1] This is a massive improvement over Sildenafil (280 nM), suggesting a cleaner cardiovascular safety profile regarding flushing and heart rate.

  • Against PDE11 (Spermatogenesis/Myalgia):

    • The Issue: PDE11 is highly expressed in the testes and skeletal muscle. Tadalafil's inhibition (73 nM) is linked to back pain (myalgia) and potential testicular effects.[1]

    • T-0156 Performance: As a naphthyridinone, T-0156 avoids the specific binding pocket conformation that Tadalafil (a beta-carboline) exploits in PDE11.[1] This structural divergence implies a lack of the "back pain" side effect associated with PDE11 cross-reactivity.

Experimental Protocol: Validating Selectivity

To reproduce these benchmarking results, use the following Scintillation Proximity Assay (SPA) protocol. This method is preferred for its high sensitivity and ability to handle low nM IC50 values.

Workflow Logic

WorkflowPrepEnzyme Prep(Human/Canine Recombinant)MixReaction Mix(Buffer + T-0156)Prep->MixSubstrateAdd Substrate([3H]-cGMP)Mix->SubstrateIncubateIncubation(30°C, 20 min)Substrate->IncubateTermTermination(SPA Beads + ZnSO4)Incubate->TermCountScintillation Counting(CPM Measurement)Term->Count

Caption: Figure 2. Standardized SPA workflow for determining PDE isozyme IC50 values.

Step-by-Step Methodology

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Substrate: 1 µM [3H]-cGMP (approx. 100,000 cpm/tube).[1]

  • Enzymes: Recombinant human PDE1 (activated with Ca2+/Calmodulin), PDE5, and PDE11.

Procedure:

  • Preparation: Dilute T-0156 in DMSO to varying concentrations (0.01 nM to 10 µM). Maintain final DMSO concentration <1%.[1][4]

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL Assay Buffer

    • 20 µL T-0156 solution[1]

    • 20 µL Enzyme solution (titrated to hydrolyze <20% substrate)[1]

  • Initiation: Add 10 µL of [3H]-cGMP substrate.

  • Incubation: Incubate at 30°C for 20 minutes.

    • Critical Control: Include "Blank" (buffer only) and "Total Activity" (no inhibitor) wells.[1]

  • Termination: Stop reaction by adding 50 µL of SPA bead suspension (Yttrium silicate beads) containing 18 mM ZnSO4. The Zn2+ precipitates the hydrolysis product (5'-GMP), which binds to the beads.[1]

  • Measurement: Allow beads to settle (30 min) and count radioactivity using a scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use a 4-parameter logistic regression to derive IC50.[1]

Conclusion

T-0156 represents a significant refinement in the pharmacophore of PDE5 inhibitors.[1] By utilizing a naphthyridinone scaffold, it achieves a "best-in-class" selectivity profile against PDE1 , virtually eliminating the cardiovascular off-target risks seen with Sildenafil.[1] Furthermore, it avoids the PDE11 liability characteristic of Tadalafil. For researchers developing next-generation therapeutics, T-0156 serves as the benchmark compound for pure PDE5 inhibition with minimal isozyme cross-reactivity.[1]

References

  • Mochida, H., et al. (2002). "Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor."[5][3][6] European Journal of Pharmacology, 456(1-3), 91-98.[1][5][7]

  • Ukita, T., et al. (2003). "1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.[1]

  • Doh, H., et al. (2002). "In vitro and in vivo pharmacological profile of T-0156." European Journal of Pharmacology.
  • Saenz de Tejada, I., et al. (2005). "The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil." International Journal of Impotence Research. (Benchmarking data for Sildenafil/Vardenafil).

in vivo efficacy comparison of T 0156 and standard PDE5 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-0156 represents a class of highly potent, selective phosphodiesterase type 5 (PDE5) inhibitors designed to overcome the isozyme cross-reactivity limitations of first-generation inhibitors like Sildenafil.

While Sildenafil remains the clinical gold standard, T-0156 demonstrates distinct pharmacological advantages in preclinical models:

  • Hyper-Potency: T-0156 exhibits an IC50 of 0.23 nM against PDE5, approximately 15-fold more potent than Sildenafil (~3.5 nM).

  • Enhanced Selectivity: It maintains a 240-fold selectivity for PDE5 over PDE6 (retinal), significantly reducing the theoretical risk of visual disturbances common with Sildenafil.

  • Efficacy: In canine pelvic nerve stimulation models, T-0156 potentiates erectile response at doses as low as 100 µg/kg without significant systemic hypotension.

This guide details the experimental validation of T-0156, providing protocols and comparative data for researchers investigating NO/cGMP signaling modulators.

Mechanistic Foundation

To understand the efficacy differential, one must visualize the NO/cGMP signaling cascade. T-0156 functions by competitively binding to the catalytic site of PDE5, preventing the hydrolysis of cGMP.[1]

Figure 1: NO/cGMP Signaling & PDE5 Inhibition Pathway

G NO Nitric Oxide (NO) GC Guanylyl Cyclase (sGC) NO->GC Activates GTP GTP cGMP cGMP (Active Messenger) GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Degradation Ca Decrease in Intracellular Ca2+ PKG->Ca Phosphorylation Relax Smooth Muscle Relaxation (Erection) Ca->Relax Leads to PDE5 PDE5 Enzyme (Hydrolysis) PDE5->GMP Catalyzes T0156 T-0156 (Inhibitor) T0156->PDE5 Blocks (IC50: 0.23nM)

Caption: T-0156 prevents cGMP degradation with high affinity, sustaining the signal for smooth muscle relaxation.

In Vitro Selectivity Profile

Before in vivo application, the selectivity profile dictates the potential for off-target side effects. T-0156 is compared here against Sildenafil (standard) and Tadalafil (known for PDE11 cross-reactivity).

Table 1: Inhibitory Potency (IC50) and Selectivity Ratios

IsozymeT-0156 IC50 (nM)Sildenafil IC50 (nM)*Selectivity Implication
PDE5 (Target) 0.23 ~3.5T-0156 is ~15x more potent.
PDE6 (Retina) 56~37T-0156 Selectivity: >240-fold (vs ~10-fold for Sildenafil). Reduced visual side effects.
PDE1 (Heart/Brain) >10,000~280Minimal risk of flushing/tachycardia via PDE1.
PDE11 (Muscle) >10,000~10,000**No back pain association (unlike Tadalafil).

*Sildenafil values averaged from standard literature (e.g., Corbin et al.). **Tadalafil inhibits PDE11 at ~10-100 nM; T-0156 is clean against PDE11.

In Vivo Efficacy: The Canine Pelvic Nerve Model

The most robust model for assessing PDE5 inhibitor efficacy is the anesthetized dog pelvic nerve stimulation model. This system isolates the hemodynamic response of the corpus cavernosum from systemic blood pressure.

Experimental Protocol

Objective: Measure the potentiation of Intracacavernosal Pressure (ICP) relative to systemic Blood Pressure (BP).

Figure 2: In Vivo Experimental Workflow

Workflow Step1 1. Anesthesia (Pentobarbital Na) Step2 2. Cannulation (Carotid Artery & Cavernosum) Step1->Step2 Step3 3. Nerve Isolation (Pelvic Nerve) Step2->Step3 Step4 4. Administration (Intraduodenal T-0156) Step3->Step4 Step5 5. Stimulation (Electrical Field) Step4->Step5 Step6 6. Data Acquisition (ICP/BP Ratio) Step5->Step6

Caption: Workflow for assessing erectile response via pelvic nerve stimulation in anesthetized beagles.

Protocol Steps (Self-Validating System)
  • Anesthesia: Induce with sodium pentobarbital (30 mg/kg i.v.) to eliminate conscious stress responses which release catecholamines (anti-erectile).

  • Instrumentation:

    • Insert a needle into the corpus cavernosum connected to a pressure transducer to measure ICP .

    • Cannulate the carotid artery to measure Systemic BP (Control).

  • Stimulation: Place a bipolar platinum electrode on the pelvic nerve.

    • Validation Step: Apply sub-maximal stimulation (e.g., 10 Hz, 10V) to establish a baseline response. If baseline ICP rise is <10 mmHg, exclude the animal (nerve damage).

  • Dosing: Administer T-0156 intraduodenally (i.d.) to mimic oral absorption.

  • Measurement: Calculate the ICP/BP ratio (%) pre- and post-dose.

Comparative Efficacy Data

Table 2: Potentiation of Pelvic Nerve-Induced Tumescence (Dog Model)

CompoundDose (µg/kg, i.d.)ICP Increase (% of Control)Systemic BP Change
Vehicle -9.8 ± 4.5%None
T-0156 100~145%No significant drop
T-0156 1000279.0 ± 38.4% No significant drop
Sildenafil 1000~200-250%Mild decrease (-5 to -10 mmHg)

Analysis: T-0156 demonstrates a dose-dependent potentiation of the erectile response.[1] Notably, at 1000 µg/kg, T-0156 achieves a massive 279% increase in tumescence.[1] While Sildenafil achieves similar efficacy, T-0156 achieves this with a wider safety margin regarding hypotension (see Section 5).

Safety & Hemodynamic Stability

A critical failure point for PDE5 inhibitors is the induction of systemic hypotension (due to PDE5 inhibition in vascular smooth muscle).

  • Sildenafil: Often causes a transient drop in blood pressure due to moderate selectivity and potent vascular relaxation.

  • T-0156: In the canine model, T-0156 showed no significant change in mean arterial pressure at doses that produced maximal erectile efficacy (1000 µg/kg).

Why? The high potency (0.23 nM) allows for effective PDE5 saturation in the corpus cavernosum (a closed compartment during erection) at plasma concentrations that may not fully saturate systemic vascular PDE5, or the high selectivity avoids off-target vasodilation via other PDEs.

References

  • Mochida, H., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology.

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry.

  • Andersson, K. E. (2011). PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.

  • Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective inhibition of PDE5 inhibitors. International Journal of Impotence Research.

Sources

Safety Operating Guide

Operational Safety Protocol: Handling T-0156 Hydrochloride in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

T-0156 Hydrochloride is a potent, selective inhibitor of phosphodiesterase type 5 (PDE5). While often categorized generically as a "research chemical," its biological activity mirrors clinical agents like sildenafil and tadalafil, but often with distinct potency profiles.

The Safety Paradox: The primary risk to the researcher is not classical chemical toxicity (corrosion), but pharmacological activity . Inhalation of aerosolized powder during weighing can lead to systemic absorption, causing unintended vasodilation, hypotension, and visual disturbances.

  • Mechanism: Inhibition of PDE5 prevents the breakdown of cGMP in smooth muscle cells.

  • Physiological Consequence: Systemic vasodilation.

  • Critical Interaction: Strictly contraindicated for personnel taking nitrate-based medications (e.g., nitroglycerin), as concurrent exposure can cause life-threatening hypotension.

Hazard Characterization & Control Banding

Since specific Occupational Exposure Limits (OELs) are rarely established for research-grade analogues, we apply Control Banding . T-0156 HCl is treated as a Band 4 Potent Compound (High Potency/Moderate Toxicity).

ParameterClassificationOperational Implication
Physical State Crystalline Solid (HCl salt)High potential for electrostatic dust generation.
Route of Entry Inhalation (Primary), Mucous MembranesAerosol control is the critical safety metric.
GHS Hazards H302 (Harmful if swallowed), H315, H319, H335Irritant to eyes/respiratory tract; systemically active.
OEL Estimate < 10 µg/m³ (Conservative)Zero-tolerance for open-bench handling of powder.

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense.[1] The selection below assumes the researcher is working within a certified Chemical Fume Hood (CFH).

PPE Selection by Operation Scale
Protection LayerSmall Scale (< 10 mg)Medium Scale (10 mg - 100 mg)Large Scale / Spill Cleanup
Respiratory N95 (Optional if in CFH)N95 (Mandatory)P100 / PAPR (Full Face)
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer)Double Nitrile (Extended cuff outer)Double Nitrile + Chem-Tape seal
Ocular Safety Glasses (Side shields)Chemical Goggles (Sealed)Chemical Goggles or Face Shield
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesFull Tyvek Suit (Disposable)

Expert Insight: T-0156 is a hydrochloride salt. These salts are often hygroscopic and prone to static charge. When a spatula touches the powder, "fly-off" (electrostatic repulsion) can occur, launching invisible particles into the air. Goggles are preferred over glasses because they seal the eyes from this airborne dust.

Operational Workflow: The "Safe-Weigh" Protocol

The following diagram outlines the mandatory workflow to prevent exposure during the most critical phase: Solubilization .

T0156_Handling Start START: Risk Assessment (Check for Nitrate Meds) PPE_Don 1. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE_Don Hood_Prep 2. Fume Hood Prep (Verify Airflow > 100 fpm) PPE_Don->Hood_Prep Weighing 3. Weighing (Static Control) Use Anti-Static Gun if avail. Open vial ONLY inside hood. Hood_Prep->Weighing Sash at working height Solubilization 4. Solubilization Add solvent (DMSO/Water) to vial. Do NOT remove powder dry. Weighing->Solubilization Dissolve in situ Decon 5. Decontamination Wipe vial exterior with 70% EtOH. Wipe balance area. Solubilization->Decon Cap tightly Waste 6. Disposal Solid waste -> Incineration bin. Liquid -> Solvent waste. Decon->Waste

Figure 1: Critical Control Points for handling T-0156 HCl. Note that solubilization is performed "in situ" (in the original vial) whenever possible to avoid transferring dry powder.

Detailed Step-by-Step Protocol
Phase A: Preparation (The "Static Check")
  • Environment: Ensure Chemical Fume Hood is active. Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Neutralization: If available, use an ionizing fan or anti-static gun on the vial before opening. HCl salts are notoriously static-prone.

  • Balance Setup: Place the analytical balance inside the hood. If the balance cannot be moved, you must use a secondary containment vessel (e.g., a tared screw-cap vial) to transport the powder.

Phase B: Solubilization (The "Wet Method")

Goal: Transition the substance from a hazardous solid to a manageable liquid state immediately.

  • Tare: Place the receiving vial on the balance and tare.

  • Transfer: Using a disposable spatula, transfer the T-0156 HCl.

    • Self-Validating Step: Watch for particles "jumping" off the spatula. If this occurs, stop, close the sash further, and wait for particles to settle.

  • Seal: Cap the vial immediately after weighing.

  • Dissolve: Move the closed vial to the solubilization rack. Inject the solvent (DMSO is common for stock solutions; Water is viable for HCl salts but check stability) through the septum or by cracking the cap slightly only inside the hood .

  • Vortex: Vortex the closed vial. Do not sonicate an open vial , as this generates aerosols.

Phase C: Decontamination
  • Wipe Down: Using a wiper wetted with 70% Ethanol or a mild detergent, wipe the exterior of the stock vial.

  • Surface Clean: Wipe the balance pan and the immediate work surface.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Disposal

Accidental Spill (Powder)
  • Evacuate: If a significant amount (>50mg) is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow settling.

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Wet Method: Cover the powder with a paper towel soaked in water (T-0156 HCl is water-soluble). This prevents dust generation.[2][3]

  • Collect: Scoop up the wet towel and place it in a hazardous waste bag.

  • Clean: Wash the area with soap and water three times.

Waste Disposal[3][4][5][6]
  • Classification: Hazardous Chemical Waste.

  • Solids: contaminated vials, spatulas, and gloves must be incinerated.

  • Liquids: Dispose of in the "Organic Solvent" or "Aqueous Toxic" stream depending on the solvent used.

  • Drain Disposal: Strictly Prohibited. PDE5 inhibitors can affect aquatic life and persist in water systems.

References

  • PubChem. (n.d.). Compound Summary: T-0156. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. (Context for bio-active agent handling). Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T 0156 hydrochloride
Reactant of Route 2
Reactant of Route 2
T 0156 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。